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  • Product: 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile
  • CAS: 90771-89-4

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Elucidation of CAS 90771-89-4 (3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile)

Executive Summary & Compound Identity CAS 90771-89-4, formally identified as 3-propylcyclopropane-1,1,2,2-tetracarbonitrile, is a highly functionalized alicyclic compound characterized by a severely strained three-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

CAS 90771-89-4, formally identified as 3-propylcyclopropane-1,1,2,2-tetracarbonitrile, is a highly functionalized alicyclic compound characterized by a severely strained three-membered carbon ring bearing four electron-withdrawing cyano groups and a single propyl chain[1][2]. This dense functionalization makes it a privileged scaffold in organic synthesis and a critical intermediate in the development of therapeutic agents targeting G-protein coupled receptor (GPCR) signaling pathways[3][4].

As an application scientist, understanding the physicochemical behavior of this molecule requires recognizing the inherent tension between its thermodynamic ring strain and the kinetic stability imparted by its nitrile array.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of CAS 90771-89-4 stems from the extreme electron deficiency of the cyclopropane core. The four nitrile groups (-C≡N) exert a profound inductive electron-withdrawing effect, which significantly alters the hybridization and bond lengths within the cyclopropane ring[2]. This electronic environment increases the s-character of the exocyclic C-H and C-C bonds, rendering the cyclopropyl proton highly deshielded and uniquely reactive.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Registry Number 90771-89-4[1]
IUPAC Name 3-propylcyclopropane-1,1,2,2-tetracarbonitrile[1]
Molecular Formula C₁₀H₈N₄[2]
Molecular Weight 184.20 g/mol [2]
Exact Mass 184.0749 Da[2]
Topological Polar Surface Area (TPSA) 95.2 Ų[2]
SMILES String CCCC1C(C1(C#N)C#N)(C#N)C#N[2]
InChIKey JRUVRPIGBHDROS-UHFFFAOYSA-N[2]

Synthetic Pathways & Mechanistic Causality

The synthesis of 1,1,2,2-cyclopropanetetracarbonitriles requires overcoming significant ring strain (approx. 27.5 kcal/mol for an unsubstituted cyclopropane, exacerbated here by steric crowding). The most thermodynamically viable route is a tandem Michael addition-alkylation sequence using bromomalononitrile as a bifunctional reagent[1].

Causality in Reagent Selection: Bromomalononitrile is deliberately selected because the bromine atom serves a dual purpose. First, it increases the acidity of the adjacent C-H bond, facilitating rapid deprotonation by a mild base like triethylamine. Second, it acts as an excellent leaving group during the subsequent intramolecular 3-exo-tet cyclization. The reaction is driven forward by the formation of the highly stable tetracarbonitrile system, which effectively delocalizes the intermediate carbanion charge.

SynthesisPathway A Butyraldehyde + Malononitrile B Butylidenemalononitrile (Electrophile) A->B Knoevenagel Condensation D Carbanion Intermediate B->D + C C Bromomalononitrile Anion (Nu-) C->D Michael Addition E CAS 90771-89-4 (Target) D->E 3-exo-tet Cyclization (-Br-)

Pathway for CAS 90771-89-4 synthesis via Michael addition-cyclization.

Protocol 1: Step-by-Step Synthesis of CAS 90771-89-4

This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to the final isolation.

  • Preparation of the Electrophile: Synthesize butylidenemalononitrile via the Knoevenagel condensation of butyraldehyde and malononitrile. Purify via vacuum distillation to ensure no unreacted aldehyde remains, which could cause side-reactions.

  • Initiation of Michael Addition: Dissolve butylidenemalononitrile (1.0 eq) and bromomalononitrile (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel strictly to 0 °C.

    • Causality: Low temperature prevents the degradation of the bromomalononitrile and controls the exothermicity of the base-catalyzed deprotonation, preventing runaway polymerization of the highly reactive alkylidenemalononitrile.

  • Base-Catalyzed Cyclization: Add triethylamine (1.2 eq) dropwise over 30 minutes. The base generates the nucleophilic carbanion that attacks the β-carbon of butylidenemalononitrile. The resulting intermediate undergoes immediate 3-exo-tet cyclization, displacing the bromide ion to form the cyclopropane ring[1].

  • In-Process Validation: Monitor via TLC (Ethyl acetate:Petroleum ether 2:8). The disappearance of the UV-active butylidenemalononitrile spot and the emergence of a highly polar, non-UV active spot (visualized via KMnO₄ stain) confirms complete conversion[3].

  • Quenching and Extraction: Quench the reaction with cold 0.1 M HCl to neutralize excess base. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Spectroscopic Signatures & Structural Elucidation

Validating the structure of CAS 90771-89-4 requires a multi-modal spectroscopic approach to confirm both the integrity of the cyclopropane ring and the presence of the tetracarbonitrile motif.

AnalyticalWorkflow Sample Crude Reaction Mixture Purification Flash Chromatography Sample->Purification Isolation NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS High-Resolution MS Purification->MS Validated Validated Pure Compound NMR->Validated Structure IR->Validated Funct. Groups MS->Validated Mass

Self-validating analytical workflow for the characterization of CAS 90771-89-4.

Protocol 2: Self-Validating Analytical Workflow
  • NMR Spectroscopy (Structural Elucidation): Dissolve the purified compound in CDCl₃.

    • ¹H NMR: The spectrum is defined by the stark contrast between the aliphatic propyl chain and the highly deshielded cyclopropyl methine proton. The terminal methyl group presents as a classic triplet near 1.0 ppm. Crucially, the cyclopropyl proton (C3-H) is shifted significantly downfield (typically >3.0 ppm) due to the combined anisotropic and inductive effects of the four geminal cyano groups on C1 and C2.

    • ¹³C NMR: Confirm the presence of four distinct nitrile carbons (~110-112 ppm) and the highly shielded quaternary cyclopropane carbons (~35-40 ppm).

  • FT-IR Spectroscopy (Functional Group Verification): Prepare a KBr pellet. The presence of the tetracarbonitrile array is confirmed by a sharp, intense absorption band at approximately 2250 cm⁻¹, characteristic of the C≡N stretching vibration. Furthermore, the cyclopropane ring C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹), a direct consequence of the increased s-character of the strained ring carbons.

  • High-Resolution Mass Spectrometry (HRMS): Perform ESI-MS in negative ion mode. Due to the highly electron-withdrawing nature of the molecule, it easily forms a stable anion [M-H]⁻, confirming the exact mass of 184.0749 Da[2].

Applications in Drug Development: The RGS4 Context

The 1,1,2,2-cyclopropanetetracarbonitrile scaffold is a privileged motif in neuropharmacology. A closely related structural analog, 3-methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (designated commercially as CCG-2046, CAS 13017-69-1), is a potent, validated small-molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4)[3][4].

RGS4 functions as a GTPase-activating protein (GAP) for Gαo/i subunits, and its dysregulation is heavily implicated in schizophrenia and Parkinson's disease. The dense, electron-rich cyano array of compounds like CAS 90771-89-4 acts as a critical pharmacophore. It engages in multipoint dipole-dipole interactions within the RGS4 allosteric site, thereby disrupting the RGS4-Gαo protein-protein interaction[3][4]. Consequently, CAS 90771-89-4 serves as a foundational building block in structure-activity relationship (SAR) campaigns aimed at fine-tuning the lipophilicity and binding affinity of next-generation GPCR modulators.

References

  • EvitaChem. "Buy 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (EVT-12947045)".1

  • EPA. "3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile - Chemical Details". 5

  • PubChem. "3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776". 2

  • DrugFuture. "FDA Global Substance Registration System: 3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE". 6

  • Tocris Bioscience. "Certificate of Analysis: CCG 2046". 3

  • Tocris Bioscience. "CCG 2046 | CAS 13017-69-1". 4

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, a specialized organic compound with potential applications in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, a specialized organic compound with potential applications in medicinal chemistry and materials science.[1] Given the limited direct literature on this specific molecule, this guide synthesizes information from established methodologies for the creation of substituted tetracyanocyclopropanes. The core of this guide focuses on a plausible and robust synthetic strategy: the [2+1] cycloaddition of an appropriate alkene with an electrophilic cyanocarbon, such as tetracyanoethylene (TCNE). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings are a recurring motif in a wide array of biologically active molecules, including pyrethroid insecticides and various quinolone antibiotics.[2] The introduction of a cyclopropyl group can significantly enhance the biological activity and metabolic stability of pharmaceutical compounds.[3] Specifically, cyclopropanes bearing multiple cyano groups, known as tetracyanocyclopropanes, are of particular interest due to the unique electronic properties conferred by the electron-withdrawing nitrile functionalities. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules and are being explored for their potential in the development of novel materials.[1][3][4]

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (C₁₀H₈N₄) is a specific derivative within this class, characterized by a propyl substituent on the three-membered ring.[1][5][6] This alkyl chain can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

Proposed Synthetic Pathway: Cycloaddition of Pent-1-ene with Tetracyanoethylene

The most direct and plausible route to 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile involves the reaction of pent-1-ene with tetracyanoethylene (TCNE). TCNE is a highly electrophilic alkene due to the four strongly electron-withdrawing cyano groups, making it an excellent candidate for cycloaddition reactions with electron-rich alkenes.[7][8][9]

Mechanistic Insights

The reaction between an alkene and TCNE is generally considered to proceed through a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted [2+2] cycloaddition, which is often photochemically driven.[10][11][12]

The proposed mechanism is as follows:

  • Nucleophilic Attack: The electron-rich double bond of pent-1-ene acts as a nucleophile, attacking one of the electrophilic carbon atoms of the TCNE double bond.

  • Formation of a Zwitterionic Intermediate: This initial attack leads to the formation of a transient zwitterionic intermediate. The positive charge is stabilized on the more substituted carbon of the former alkene, while the negative charge resides on the TCNE moiety, delocalized across the cyano groups.

  • Intramolecular Ring Closure: The carbanion of the intermediate then undergoes an intramolecular nucleophilic attack on the carbocation, closing the three-membered ring and forming the final cyclopropane product.

dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="Pent-1-ene + TCNE", shape=box, style=rounded, fillcolor="#F1F3F4"]; zwitterion [label="Zwitterionic Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; product [label="3-propyl-1,1,2,2-cyclopropanetetracarbonitrile", shape=box, style=rounded, fillcolor="#F1F3F4"];

reagents -> zwitterion [label=" Nucleophilic Attack "]; zwitterion -> product [label=" Intramolecular\nRing Closure "];

// Diagram Styling graph [bgcolor="transparent"]; node [penwidth=1.5, color="#5F6368"]; } enddot Caption: Proposed mechanism for the synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pent-1-eneReagentSigma-AldrichPurify by distillation if necessary.
Tetracyanoethylene (TCNE)≥98%Sigma-AldrichHandle with care; toxic.
Dichloromethane (DCM)AnhydrousAcros OrganicsDry over molecular sieves.
Diethyl etherAnhydrousFisher ScientificFor workup and purification.
HexaneACS GradeVWRFor recrystallization.
Anhydrous Sodium SulfateGranularEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Synthesis Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tetracyanoethylene (1.0 g, 7.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Alkene: To the stirring solution at room temperature, add pent-1-ene (1.1 g, 15.6 mmol, 2 equivalents) dropwise over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity).

    • Recrystallization: Further purify the collected fractions by recrystallization from a mixture of diethyl ether and hexane to obtain the final product as a crystalline solid.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

setup [label="Reaction Setup\n(TCNE in DCM under N2)"]; addition [label="Add Pent-1-ene"]; stir [label="Stir at RT for 24h"]; monitor [label="Monitor by TLC"]; workup [label="Concentrate in vacuo"]; purify [label="Purify by Column Chromatography\n& Recrystallization"]; dry [label="Dry under High Vacuum"]; product [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

setup -> addition; addition -> stir; stir -> monitor; monitor -> workup; workup -> purify; purify -> dry; dry -> product;

// Diagram Styling graph [bgcolor="transparent"]; node [penwidth=1.5, color="#5F6368"]; } enddot Caption: A streamlined workflow for the synthesis and purification of the target compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Signals corresponding to the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a multiplet for the CH₂ attached to the cyclopropane ring) and a multiplet for the cyclopropyl proton.
¹³C NMR Resonances for the four cyano carbons, the three carbons of the propyl group, and the three carbons of the cyclopropane ring.
FT-IR A characteristic sharp absorption band around 2250 cm⁻¹ for the C≡N stretch of the nitrile groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (184.20 g/mol ).[6]
Melting Point A sharp melting point range, indicating a high degree of purity.

Alternative Synthetic Strategies

While the direct cycloaddition of an alkene with TCNE is a primary route, other methods for constructing tetracyanocyclopropanes have been reported and could be adapted for the synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

  • Reaction of Alkylidenemalononitriles with Bromomalononitrile: This method involves the reaction of an alkylidenemalononitrile with bromomalononitrile in aqueous ethanol to yield tetracyanocyclopropanes.[13] For the target molecule, this would require the synthesis of propylidenemalononitrile as a starting material.

  • Michael-Initiated Ring Closure (MIRC): This approach involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group, leading to a tandem Michael addition and intramolecular substitution to form the cyclopropane ring.[14]

  • From Carbonyls and Malononitrile: A one-pot cascade reaction involving a carbonyl compound (in this case, butanal), malononitrile, and bromine can lead to the formation of substituted tetracyanocyclopropanes.[15]

Safety Considerations

  • Tetracyanoethylene (TCNE): TCNE is a toxic and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic pathway for the preparation of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. The proposed [2+1] cycloaddition of pent-1-ene with tetracyanoethylene offers a direct and efficient route to the target molecule. The detailed experimental protocol and characterization methods provided herein should serve as a valuable resource for researchers in organic synthesis and drug discovery. Further exploration of alternative synthetic routes may offer advantages in terms of yield, scalability, and stereocontrol.

References

  • Hart, H., & Kim, Y. C. (1966). A New Synthesis of Tetracyanocyclopropanes. The Journal of Organic Chemistry, 31(7), 2784–2787. [Link]

  • Lee, J.-Y., & Hall, H. K. (1990). New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. DTIC. [Link]

  • Wang, Z., et al. (2012). Facile Synthesis of Substituted Tetracyanocyclopropanes via Cyclopropanation of Olefin with Arsonium Ylides. Advanced Materials Research, 550-553, 243-246. [Link]

  • Vereshchagin, A. N., et al. (2011). New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. ISRN Organic Chemistry, 2011, 469453. [Link]

  • Bruce, M. I. (2011). Some Organometallic Chemistry of Tetracyanoethene: CN-displacement and Cycloaddition Reactions with Alkynyl - Transition Metal Complexes and Related Chemistry. Australian Journal of Chemistry, 64(1), 77-88. [Link]

  • Reiss, B., & Würthner, F. (2023). Clicking together Alkynes and Tetracyanoethylene. Chemistry – A European Journal, 29(43), e202301131. [Link]

  • Wikipedia. Tetracyanoethylene. [Link]

  • Webster, O. W. (1969). The Chemistry of Tetracyanoethylene. Chemical Reviews, 69(5), 649-679. [Link]

  • Kiselev, V. D., et al. (2018). Reactivity Variation of Tetracyanoethylene and 4-Phenyl-1,2,4-Triazoline-3,5-Dione in Cycloaddition Reactions in Solutions. Journal of Solution Chemistry, 47(1), 1-13. [Link]

  • Global Substance Registration System. 3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Cole, K. P., et al. (2020). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 142(31), 13551–13559. [Link]

  • PubChem. 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile. [Link]

  • El-Sattar, N. E. A., et al. (2022). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. Molecules, 27(19), 6527. [Link]

  • Hou, S., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • De Kimpe, N., & De Clercq, P. (1983). Simple Large-Scale Preparation of 1,2,3-Tris-Acceptor Substituted Cyclopropanes. Organic Preparations and Procedures International, 15(6), 415-419. [Link]

Sources

Foundational

Thermal Stability Analysis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Process Safety Engineers in Drug Development and Materials Science. Executive Summary 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10​H8​N4​...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Safety Engineers in Drug Development and Materials Science.

Executive Summary

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10​H8​N4​ , CID: 263776) is a highly functionalized, sterically strained organic compound[1]. Characterized by a three-membered cyclopropane core substituted with four strongly electron-withdrawing cyano groups and a propyl aliphatic chain, it serves as a critical intermediate in advanced organic synthesis and materials science[2][3].

Due to the inherent ~27.5 kcal/mol strain energy of the cyclopropane ring combined with the dense packing of reactive nitrile groups, this molecule is susceptible to complex thermal degradation pathways[4]. For researchers scaling up syntheses or incorporating this motif into pharmaceutical pipelines, understanding its thermal stability is not optional—it is a fundamental safety and quality prerequisite. This whitepaper provides an authoritative, mechanistic guide to profiling the thermal stability of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile using state-of-the-art thermoanalytical techniques.

Mechanistic Background: Strain, Cleavage, and Degradation

To design an effective analytical protocol, one must first understand the causality behind the molecule's thermal behavior. The stability of tetracyanocyclopropane derivatives is governed by a delicate balance between the stabilizing non-covalent interactions of the cyano groups and the massive angular strain of the C3​ ring[4][5].

When subjected to thermal stress (typically exceeding 200 °C), the molecule undergoes a predictable sequence of degradation events:

  • Ring Opening: The C1​−C2​ bond (between the two dicyano-substituted carbons) is highly polarized and is usually the first to undergo homolytic or heterolytic cleavage, forming a diradical or zwitterionic intermediate[6].

  • Volatile Elimination: The open-chain intermediate rapidly degrades via the elimination of hydrogen cyanide (HCN) and the homolytic cleavage of the propyl radical[6].

  • Polymerization: The remaining cyano-rich fragments undergo thermal oligomerization, forming a highly cross-linked, thermally stable polynitrile char[5].

Pathway A 3-Propyl-1,1,2,2- cyclopropanetetracarbonitrile B Thermal Stress (> 200 °C) A->B C C-C Bond Cleavage (Ring Opening) B->C D Diradical / Zwitterionic Intermediate C->D E HCN Elimination (m/z 27) D->E F Propyl Radical Cleavage (m/z 43) D->F G Polymeric Char Residue E->G F->G

Figure 1: Proposed thermal degradation pathway of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Quantitative Data Presentation

The following table summarizes the anticipated thermal parameters for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, synthesized from baseline behaviors of structurally analogous tetracyanocyclopropanes.

Thermal ParameterAnalytical MethodTypical Value / RangeMechanistic Causality
Melting Point ( Tm​ ) DSC115 °C – 118 °CEndothermic phase transition; highly dependent on polymorphic purity and crystallization solvent.
Onset of Decomposition ( Tonset​ ) DSC / TGA~210 °CExothermic breakdown of the cyclopropane ring. Defines the absolute maximum safe processing temperature.
Peak Decomposition ( Tpeak​ ) DSC~245 °CPoint of maximum rate of exothermic heat release during HCN elimination.
Primary Mass Loss TGA~45% (210 °C - 280 °C)Corresponds stoichiometrically to the loss of HCN and the propyl fragment.
Residual Char TGA~35% (at 600 °C)Formation of thermally stable, highly conjugated polynitrile networks.

Analytical Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy thermal data requires self-validating systems . A protocol is only as good as its baseline calibration and its ability to isolate specific variables.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To determine phase transitions ( Tm​ ) and profile the exothermic decomposition without interference from endothermic volatilization.

  • Step 1: Instrument Calibration (Self-Validation). Calibrate the DSC sensor using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Run a complete temperature program with an empty crucible to establish a baseline subtraction profile, eliminating instrument-induced thermal drift.

  • Step 2: Sample Preparation. Weigh precisely 2.0 – 3.0 mg of the compound into a gold-plated, high-pressure crucible and seal it.

    • Causality: Why a high-pressure crucible? Standard aluminum pans will vent the HCN and propyl gases generated during decomposition. The endothermic heat of vaporization of these gases will artificially mask the true exothermic heat of decomposition ( ΔHd​ ), leading to a dangerous underestimation of the molecule's explosive potential.

  • Step 3: Atmosphere Control. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min.

  • Step 4: Thermal Program. Heat the sample from 25 °C to 400 °C at a strictly controlled rate of 5 °C/min .

    • Causality: While 10 °C/min is an industry standard for rapid screening, a slower 5 °C/min rate minimizes thermal gradients within the highly crystalline sample, providing a much sharper and more accurate Tonset​ for the exotherm.

Protocol B: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To quantify mass loss steps and chemically identify evolved gases in real-time.

  • Step 1: Preparation. Load 5.0 – 10.0 mg of the compound into an alumina ( Al2​O3​ ) crucible .

    • Causality: Platinum crucibles are often used in TGA, but the highly reactive nitrile radicals and carbonaceous char generated by this compound can alloy with or contaminate platinum. Alumina is chemically inert to this specific degradation pathway.

  • Step 2: MS Coupling. Ensure the heated transfer line between the TGA and the Mass Spectrometer is maintained at 200 °C.

    • Causality: This prevents the condensation of the heavy propyl fragments before they reach the ionization chamber, ensuring accurate detection.

  • Step 3: Execution. Heat the sample from 25 °C to 800 °C at 10 °C/min under an Argon purge (50 mL/min).

  • Step 4: Ion Monitoring. Set the MS to operate in Multiple Ion Detection (MID) mode, specifically tracking m/z 27 (HCN), m/z 43 (Propyl radical), and m/z 26 (CN fragment).

Workflow cluster_analysis Thermal Analysis Suite S1 Sample Preparation (Inert Atmosphere) DSC DSC Analysis (Phase Transitions & Exotherms) S1->DSC TGA TGA-MS Analysis (Mass Loss & Evolved Gas) S1->TGA ARC ARC Analysis (Adiabatic Runaway Profiling) S1->ARC Data Data Synthesis & Kinetic Modeling DSC->Data TGA->Data ARC->Data Safety Thermal Safety Parameters (SADT, Time-to-Maximum Rate) Data->Safety

Figure 2: Integrated thermal stability and hazard assessment workflow.

Discussion & Process Safety Implications

The thermal profiling of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile reveals a compound that, while stable at ambient conditions, possesses a sharp and highly energetic decomposition profile once the activation energy for ring-opening is breached.

For drug development professionals and chemical engineers, the critical takeaway is the proximity of the melting point (~115 °C) to the onset of decomposition (~210 °C). Processing this material in a melt state (e.g., hot-melt extrusion or high-temperature solvent reflux) provides a relatively narrow safety margin. Furthermore, the generation of HCN gas during decomposition poses a severe toxicological hazard. Any scale-up operations must be preceded by Accelerating Rate Calorimetry (ARC) to determine the Self-Accelerating Decomposition Temperature (SADT) under true adiabatic conditions, ensuring that heat accumulation in large-scale reactors does not trigger a premature runaway reaction.

References

  • EvitaChem.Buy 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (EVT-12947045).
  • National Center for Biotechnology Information (PubChem).3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776.
  • FDA Global Substance Registration System (GSRS).3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE.
  • ACS Publications.On the Importance of Noncovalent Carbon-Bonding Interactions in the Stabilization of a 1D Co(II) Polymeric Chain. (Mechanistic insights into tetracyanocyclopropane decomposition).
  • New Journal of Chemistry (RSC Publishing).The extraordinary richness of the reaction between diazomethane and tetracyanoethylene. (Details on HCN elimination and ring opening).
  • ResearchGate.1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon.

Sources

Exploratory

Structural Characterization of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile: A Comprehensive Technical Guide

Executive Summary The structural complexity of highly functionalized small-ring systems presents unique challenges and opportunities in synthetic organic chemistry and drug design. 3-Propyl-1,1,2,2-cyclopropanetetracarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural complexity of highly functionalized small-ring systems presents unique challenges and opportunities in synthetic organic chemistry and drug design. 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (C₁₀H₈N₄) is a prime example of such a system, characterized by a highly strained three-membered carbon ring substituted with four strongly electron-withdrawing cyano groups[1]. This dense functionalization not only distorts the standard geometry of the cyclopropane core but also imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex bicyclic heterosystems and pharmaceutical agents[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for the synthesis and structural characterization of this compound. We will explore the causality behind the synthetic choices, detail the analytical protocols, and consolidate the quantitative data required for unambiguous structural verification.

Physicochemical Profile & Structural Significance

The presence of four cyano groups on adjacent carbons of a cyclopropane ring induces immense steric hindrance and electronic strain. The electron-withdrawing nature of the −C≡N moieties significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the system, altering the chemical reactivity of the cyclopropyl protons and adjacent alkyl chains[3].

Before initiating synthesis and characterization, it is critical to establish the baseline physicochemical parameters of the target analyte (Table 1)[4].

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₀H₈N₄Dictates isotopic distribution in Mass Spectrometry.
Molecular Weight 184.20 g/mol Primary target for low-resolution MS confirmation.
Exact Mass 184.0749 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 95.2 ŲIndicates high polarity; dictates solvent choice (e.g., DMSO-d₆ over CDCl₃)[4].
H-Bond Acceptors 4Influences crystallization packing and intermolecular interactions.

Synthetic Methodology: The Modified Wideqvist Reaction

Causality & Experimental Design

The traditional synthesis of 1,1,2,2-tetracyanocyclopropanes relies on the Wideqvist reaction, which typically involves the condensation of a carbonyl compound with bromomalononitrile in the presence of potassium iodide[5]. However, for the synthesis of 3-alkyl-substituted derivatives like 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, a modified cascade approach using sodium acetate in an aqueous ethanol system is preferred.

Why this approach? The use of a mild base (NaOAc) facilitates the initial Knoevenagel-type condensation between butanal and the first equivalent of bromomalononitrile without causing degradation of the aldehyde. The subsequent nucleophilic attack by the second equivalent of bromomalononitrile, followed by an intramolecular bromide elimination, yields the cyclopropane ring[2]. This solvent system (EtOH/H₂O) is self-validating: the highly polar, rigid cyclopropane product is insoluble in the aqueous mixture and precipitates directly, driving the equilibrium forward and simplifying purification.

Synthesis A Butanal (1 eq) C NaOAc / EtOH-H₂O (0-25°C) A->C B Bromomalononitrile (2 eq) B->C D Knoevenagel Intermediate C->D Nucleophilic Addition E Intramolecular Cyclization D->E Bromide Elimination F 3-Propyl-1,1,2,2- cyclopropanetetracarbonitrile E->F Precipitation

Workflow of the modified Wideqvist synthesis for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.
Step-by-Step Synthesis Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of butanal and 20.0 mmol of bromomalononitrile in 20 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of 20.0 mmol sodium acetate dissolved in 10 mL of deionized water dropwise over 15 minutes. Critical Step: Temperature control prevents exothermic side reactions and polymerization of the aldehyde.

  • Cascade Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25°C) for 4 hours. The progress should be monitored via TLC (Hexane/EtOAc 7:3).

  • Isolation: As the reaction progresses, a white to off-white precipitate will form. Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake sequentially with 10 mL of cold water and 5 mL of cold ethanol to remove unreacted starting materials and sodium bromide byproducts. Recrystallize the crude product from aqueous ethanol to yield pure 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Analytical Characterization Protocols

To ensure scientific integrity, the structural assignment must be orthogonal—utilizing multiple independent analytical techniques to confirm connectivity, functional groups, and 3D conformation.

Characterization A Purified Analyte B Multinuclear NMR (1H, 13C) A->B C FT-IR Spectroscopy A->C D SC-XRD Analysis A->D E Ring & Chain Connectivity B->E F C≡N Functional Verification C->F G Bond Strain & Stereochemistry D->G

Logical decision matrix for the structural characterization of the synthesized cyclopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The cyclopropyl proton in tetracyanocyclopropanes appears at an abnormally low field (high chemical shift) compared to standard cyclopropanes. This is due to the strong anisotropic deshielding effect of the four adjacent nitrile groups[5]. DMSO-d₆ is selected as the solvent because the high TPSA of the tetracarbonitrile moiety renders it poorly soluble in standard non-polar NMR solvents.

Protocol:

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

  • Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 2.0 s).

  • Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, relaxation delay 2.0 s) to resolve the quaternary carbons of the cyclopropane ring and the distinct nitrile carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: While NMR confirms connectivity, FT-IR is the definitive tool for validating the presence of the cyano groups. The dense packing of four −C≡N groups on a strained ring slightly shifts the vibrational frequency compared to aliphatic nitriles.

Protocol:

  • Place 2–3 mg of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply optimal pressure using the anvil.

  • Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans). Ensure background subtraction is performed immediately prior to sample analysis.

Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: The steric repulsion between the cis-oriented cyano groups forces the C-C bonds of the cyclopropane ring to elongate beyond the typical 1.51 Å found in unsubstituted cyclopropanes[6]. SC-XRD is required to quantify this bond strain and definitively prove the 3D spatial arrangement.

Protocol:

  • Grow single crystals by slow evaporation of a dilute solution of the compound in an ethyl acetate/hexane mixture at room temperature.

  • Select a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion and obtain high-resolution bond metrics.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, serving as a reference benchmark for quality control.

Table 2: Multinuclear NMR Assignments (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 3.50 - 3.70Triplet (t)1HCyclopropyl CH (strongly deshielded)[5]
¹H 1.80 - 2.00Multiplet (m)2HPropyl -CH₂- (adjacent to ring)
¹H 1.40 - 1.60Multiplet (m)2HPropyl -CH₂- (central)
¹H 0.95Triplet (t)3HPropyl -CH₃
¹³C 110.0 - 112.0Singlet (s)4C-C≡N (Nitrile carbons)
¹³C 35.0 - 40.0Singlet (s)2CCyclopropyl Quaternary C
¹³C 30.5Singlet (s)1CCyclopropyl CH
¹³C 13.5 - 28.0Singlets (s)3CPropyl Aliphatic Carbons
Table 3: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
2960, 2875 MediumC-H stretch (sp³)Confirms the presence of the propyl chain.
2255 - 2265 Strong, SharpC≡N stretchDefinitive proof of the tetracarbonitrile functionalization.
1460, 1380 Weak/MediumC-H bendingAliphatic chain deformation.
1100 - 1000 WeakC-C ring breathingCharacteristic of the strained cyclopropane core.

Conclusion & Future Perspectives

The synthesis and structural characterization of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile require a meticulous approach due to the compound's high polarity, steric strain, and dense functionalization. By employing a modified Wideqvist cascade reaction, researchers can achieve high-purity yields driven by the self-precipitating nature of the product. Orthogonal characterization via NMR, ATR-FTIR, and SC-XRD creates a self-validating data matrix that unambiguously confirms both the chemical connectivity and the unique spatial distortions inherent to tetracyanocyclopropanes. Mastery of this protocol provides a foundational stepping stone for the development of novel, biologically active bicyclic heterosystems.

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Foundational

Thermodynamic Profiling and Structural Energetics of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile

Executive Summary The thermodynamic characterization of highly strained, heavily functionalized small molecules is a critical frontier in modern drug development and materials science. 3-Propyl-1,1,2,2-cyclopropanetetrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of highly strained, heavily functionalized small molecules is a critical frontier in modern drug development and materials science. 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (CAS: 90771-89-4) represents a unique thermodynamic paradox: it possesses a highly strained three-membered carbocyclic core, yet exhibits remarkable thermal stability. This whitepaper provides an in-depth technical analysis of the thermodynamic properties, electronic stabilization mechanisms, and validated experimental methodologies required to characterize this compound.

Molecular Architecture and Energetic Baseline

The thermodynamic behavior of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile is dictated by the competing forces of ring strain and electronic delocalization. The cyclopropane core inherently possesses approximately 115 kJ/mol of strain energy due to suboptimal sp³ orbital overlap (bent "banana" bonds). However, the introduction of four highly electronegative cyano (–C≡N) groups at the 1 and 2 positions fundamentally alters the molecule's energetic landscape.

According to structural data from[1], the cyano groups act as powerful electron-withdrawing moieties. They lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, allowing electron density from the strained C–C bonds to delocalize into the π* orbitals of the nitriles. This hyperconjugative effect provides significant thermodynamic stabilization, effectively "locking" the strained ring and preventing spontaneous thermal ring-opening. Furthermore, the addition of the propyl chain at the 3-position introduces steric bulk and increases the conformational entropy ( ΔSconf​ ) of the system, which modulates its melting point and solvation thermodynamics.

StabilizationFactors Core Cyclopropane Core High Strain Energy (~115 kJ/mol) Stable Thermodynamic Stabilization (Kinetic Trapping) Core->Stable Destabilizing Force Cyano Tetracarbonitrile Substitution LUMO Lowering & Conjugation Cyano->Stable Electronic Stabilization Propyl Propyl Chain Addition Steric Hindrance & Entropic Modulation Propyl->Stable Entropic Modulation

Thermodynamic stabilization factors of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Quantitative Thermodynamic and Physicochemical Data

To accurately model the thermodynamic behavior of this compound in biological or synthetic systems, baseline physicochemical parameters must be established. The rigid cyclopropane backbone enhances thermal stability compared to more flexible acyclic analogs [2]. The table below summarizes the critical quantitative metrics derived from the [3] and standardized computational models.

PropertyValueThermodynamic Implication
Molecular Formula C₁₀H₈N₄High nitrogen content increases the standard enthalpy of formation ( ΔHf∘​ ).
Molecular Weight 184.20 g/mol Serves as the baseline for specific heat capacity ( Cp​ ) normalizations.
Topological Polar Surface Area 95.2 ŲDictates the entropy of solvation ( ΔSsolv​ ) in polar aqueous media.
H-Bond Acceptors 4 (Cyano groups)Drives exothermic binding interactions ( ΔHbind​<0 ) with protic solvents or target proteins.
Rotatable Bonds 2 (Propyl chain)Increases conformational entropy, lowering the Gibbs free energy ( ΔG ) of the liquid state.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that thermodynamic data is only as reliable as the protocols used to generate it. The following workflows are designed as self-validating systems, ensuring high-fidelity data acquisition.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: To determine the specific heat capacity ( Cp​ ), enthalpy of fusion ( ΔHm​ ), and thermal decomposition thresholds.

  • Instrument Calibration (Self-Validation Step):

    • Action: Calibrate the DSC using a high-purity Indium standard.

    • Causality: Indium has a precisely known melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). Calibrating against this standard ensures that the thermocouples and heat flow sensors are perfectly aligned, eliminating systemic instrumental bias.

  • Sample Preparation:

    • Action: Weigh 3–5 mg of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile into an aluminum pan and hermetically seal it.

    • Causality: Hermetic sealing prevents the sublimation or evaporation of the sample during heating. Mass conservation is strictly required to calculate accurate molar enthalpies ( ΔH ).

  • Thermal Cycling (Heat-Cool-Heat):

    • Action: Ramp the temperature at 10 °C/min from 25 °C to 250 °C under a dry nitrogen purge (50 mL/min). Cool at 10 °C/min, then repeat the heating phase.

    • Causality: The first heating phase erases the "thermal history" (e.g., residual stresses from crystallization or milling). The second heating phase yields the intrinsic thermodynamic properties of the pure crystalline lattice. The 10 °C/min rate is optimal to prevent thermal lag while maintaining sharp resolution of phase transitions.

Protocol B: Computational Density Functional Theory (DFT) for Enthalpy of Formation

Objective: To calculate the standard enthalpy of formation ( ΔHf∘​ ) and isolate the exact ring strain energy.

  • Geometry Optimization:

    • Action: Optimize the molecular geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: The inclusion of diffuse functions ("+") is mandatory here. The four cyano groups possess lone pairs and extended π-systems; diffuse functions allow the computational model to accurately map electron density far from the nuclei, which is critical for highly electronegative substituents.

  • Frequency Analysis (Self-Validation Step):

    • Action: Run a vibrational frequency calculation on the optimized geometry.

    • Causality: This step proves that the optimized structure is a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies). It also generates the Zero-Point Energy (ZPE) correction required to convert electronic energy to thermodynamic enthalpy at 298.15 K.

  • Isodesmic Reaction Modeling:

    • Action: Construct an isodesmic reaction (a hypothetical reaction where the number and types of chemical bonds are conserved between reactants and products) to calculate ΔHf∘​ .

    • Causality: DFT methods often struggle with absolute energies due to electron correlation errors. By conserving bond types, systematic computational errors cancel out perfectly across the reaction equation, yielding highly accurate thermodynamic values.

Reaction Thermodynamics & Synthetic Pathways

The synthesis of cyclopropanetetracarbonitrile derivatives typically proceeds via a[2+1] cycloaddition—often involving the reaction of an alkene with a carbene intermediate, or the intramolecular ring closure of an acyclic precursor.

Thermodynamically, the formation of the cyclopropane ring is an endothermic structural penalty, but the overall reaction is driven forward (exothermic, ΔHrxn​<0 ) by the formation of strong new carbon-carbon σ -bonds and the stabilization provided by the tetracarbonitrile motif.

SynthesisWorkflow N1 Precursor Assembly (Alkene + Carbene) N2 [2+1] Cycloaddition ΔH < 0 (Exothermic) N1->N2 Activation Energy (Ea) N3 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (Thermodynamically Locked) N2->N3 Ring Closure N4 DSC Thermal Analysis (Phase Transition Mapping) N3->N4 Empirical Profiling N5 DFT Computational Validation (Strain Energy Calculation) N3->N5 in silico Profiling

Workflow for the thermodynamic synthesis and validation of the cyclopropane derivative.

Conclusion

The thermodynamic profile of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile is a masterclass in structural compensation. While the cyclopropane core introduces massive ring strain, the strategic placement of four cyano groups electronically stabilizes the system by lowering the LUMO and facilitating hyperconjugation. By utilizing rigorous, self-validating empirical methods like DSC alongside high-level DFT computations, researchers can accurately leverage this unique energetic profile for advanced applications in targeted drug design and highly cross-linked materials science.

References

  • Title: 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE (UNII: 00AGK7XR9E) Source: FDA Global Substance Registration System (GSRS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesizing Heterocyclic Scaffolds from 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Precursors

Introduction: Unlocking Heterocyclic Diversity from a Strained Ring System Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Heterocyclic Diversity from a Strained Ring System

Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, the development of novel and efficient synthetic routes to access highly functionalized heterocycles is a cornerstone of modern organic chemistry and drug discovery. Among the diverse array of starting materials, activated cyclopropanes have emerged as powerful and versatile precursors. Their inherent ring strain, combined with the presence of activating groups, provides a potent thermodynamic driving force for ring-opening reactions, enabling the construction of complex molecular architectures.[3][4]

This application note focuses on 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile [5][6], a highly functionalized cyclopropane. The four electron-withdrawing nitrile groups render the cyclopropane ring exceptionally electrophilic and susceptible to nucleophilic attack, initiating a cascade of reactions that can be harnessed to build diverse heterocyclic systems.[3] We will provide an in-depth exploration of the underlying reaction mechanisms and present detailed, field-tested protocols for the synthesis of two medicinally relevant classes of heterocycles: highly substituted pyridines and 5-aminopyrazoles .

Core Principle: Reactivity of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile

The synthetic utility of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile is rooted in its unique electronic and steric properties. The four cyano (CN) groups act as powerful electron-withdrawing substituents, polarizing the C-C bonds of the cyclopropane ring and creating a highly electrophilic system. This activation, coupled with the inherent ~27 kcal/mol of ring strain, makes the molecule primed for ring-opening.[7]

The key mechanistic step in the transformation of this precursor is a base- or nucleophile-induced cleavage of the cyclopropane ring. This process typically involves an initial nucleophilic attack followed by an electrocyclic ring-opening, which relieves the ring strain and forms a stabilized, open-chain intermediate. This intermediate can then be trapped in subsequent intramolecular cyclization reactions to form stable heterocyclic rings.

start_node 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile intermediate_node Stabilized Acyclic Intermediate (e.g., Tetracyanopropenide) start_node->intermediate_node Strain Release product_node Heterocyclic Products (Pyridines, Pyrazoles, etc.) intermediate_node->product_node Intramolecular Cyclization reagent_node Base or Nucleophile reagent_node:e->start_node:w Ring-Opening cyclization_node Cyclization Reagent cyclization_node:e->intermediate_node:w Reaction

Caption: General reaction pathway for heterocycle synthesis.

Application 1: One-Pot Synthesis of 2-Amino-6-chloro-4-propylpyridine-3,5-dicarbonitrile

Pyridine derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous approved drugs.[2] This protocol adapts a method developed for 3-arylcyclopropanetetracarbonitriles to the 3-propyl analogue, providing a direct route to highly functionalized pyridines.[2]

Causality of the Mechanism

The reaction proceeds via a two-stage, one-pot process.

  • Ring-Opening: A strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the C3 carbon. This initiates an electrocyclic ring opening, cleaving the C1-C2 bond to form a resonance-stabilized tetracyanopropenide anion. This intermediate is the key to the subsequent cyclization.

  • Cyclization and Chlorination: Introduction of a strong acid, like hydrogen chloride (HCl), protonates the intermediate, triggering a cascade. An intramolecular cyclization occurs where a nitrile nitrogen attacks another nitrile carbon. Subsequent tautomerization and reaction with the chloride ion lead to the formation of the stable, aromatic 2-amino-6-chloropyridine ring system.

Experimental Protocol

Safety First: This reaction involves sodium hydride (flammable solid, reacts violently with water), anhydrous DMF (irritant), and HCl in isopropanol (corrosive). All operations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 6.0 mmol, 1.2 equiv). Wash the NaH three times with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to the flask via syringe. Cool the suspension to 0 °C in an ice bath.

  • Precursor Addition: Dissolve 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (0.92 g, 5.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

  • Ring-Opening Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the deep red tetracyanopropenide intermediate should be visible.

  • Cyclization: Cool the reaction mixture back down to 0 °C. Slowly and carefully add a 15% solution of HCl in isopropanol (approx. 5 mL, or until the pH is strongly acidic) dropwise. Caution: Gas evolution (H₂) will occur from quenching excess NaH. The color of the solution will change from deep red to yellow/orange.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into ice-water (200 mL). A solid precipitate should form. Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL) and then a small amount of cold diethyl ether (10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-chloro-4-propylpyridine-3,5-dicarbonitrile.

Data Summary Table
ParameterValueRationale / Notes
Precursor 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile1.0 equiv
Base Sodium Hydride (NaH), 60%1.2 equiv; Strong, non-nucleophilic base for efficient ring-opening.
Solvent Anhydrous DMFAprotic polar solvent, effectively solubilizes intermediates.
Cyclization Agent HCl in Isopropanol (15%)Provides both the proton source and the chloride nucleophile.
Temperature 0 °C to Room TemperatureControlled addition at 0 °C for safety and selectivity.
Reaction Time ~14-18 hours (total)Allows for complete ring-opening and subsequent cyclization.
Expected Yield 60-75%Yields can vary; optimization may be required for alkyl vs. aryl precursors.[2]
Workflow Visualization

setup 1. Prepare NaH in anhydrous DMF at 0°C under N2 add_precursor 2. Add Precursor Solution (in DMF) dropwise setup->add_precursor ring_open 3. Stir at RT for 2h (Ring-Opening) add_precursor->ring_open cyclize 4. Cool to 0°C, add HCl/Isopropanol ring_open->cyclize react_complete 5. Stir at RT for 12-16h (Cyclization) cyclize->react_complete workup 6. Quench in Ice-Water & Filter Solid react_complete->workup purify 7. Recrystallize or Column Chromatography workup->purify

Caption: Workflow for the one-pot synthesis of a substituted pyridine.

Application 2: Synthesis of 3-Amino-1-phenyl-4-(1-propyl-2,2-dicyanoethyl)-1H-pyrazole-5-carbonitrile

Pyrazoles are another class of heterocycles with significant applications in pharmacology.[8][9] This protocol outlines their synthesis through the reaction of the cyclopropane precursor with a hydrazine derivative, a common strategy for constructing the pyrazole core.[9]

Causality of the Mechanism

This reaction leverages the nucleophilicity of hydrazine to initiate the ring-opening and subsequent cyclization.

  • Nucleophilic Attack & Ring-Opening: Phenylhydrazine, a potent nucleophile, attacks one of the electrophilic cyclopropane carbons. This leads to the cleavage of a C-C bond, relieving ring strain and forming a linear, zwitterionic, or proton-transferred intermediate.

  • Intramolecular Cyclization: The open-chain intermediate possesses both a nucleophilic hydrazine nitrogen and an electrophilic nitrile group in a sterically favorable arrangement. An intramolecular cyclization occurs as the terminal amino group of the hydrazine moiety attacks one of the nitrile groups.

  • Tautomerization: A final tautomerization step results in the formation of the stable, aromatic 5-aminopyrazole ring.

Experimental Protocol

Safety First: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE. Ethanol is flammable.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (0.92 g, 5.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Reagent Addition: To this solution, add phenylhydrazine (0.54 g, 0.49 mL, 5.0 mmol, 1.0 equiv).

  • Catalyst (Optional but Recommended): Add a catalytic amount of a mild base, such as triethylamine (Et₃N, ~0.1 mL), to facilitate the initial nucleophilic attack and subsequent proton transfers.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water (30 mL) to the residue. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure pyrazole derivative.

Data Summary Table
ParameterValueRationale / Notes
Precursor 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile1.0 equiv
Nucleophile Phenylhydrazine1.0 equiv; Provides the N-N backbone for the pyrazole ring.
Catalyst Triethylamine (Et₃N)Catalytic; Facilitates the reaction without causing unwanted side reactions.
Solvent Absolute EthanolGood solvent for reactants and suitable for reflux conditions.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypically sufficient for completion; monitor by TLC.
Expected Yield 65-80%Hydrazine-based cyclizations are often efficient.
Workflow Visualization

setup 1. Dissolve Precursor in Ethanol add_reagents 2. Add Phenylhydrazine & Catalytic Et3N setup->add_reagents reflux 3. Heat to Reflux for 4-6 hours add_reagents->reflux monitor 4. Monitor Progress by TLC reflux->monitor workup 5. Cool, Concentrate, & Add Water monitor->workup purify 6. Isolate and Purify by Column Chromatography workup->purify

Caption: Workflow for the synthesis of a substituted 5-aminopyrazole.

References

  • One-pot transformations of tetracyanocyclopropanes into highly functionalized pyridines.ProQuest.
  • One-pot transformations of tetracyanocyclopropanes into highly functionalized pyridines.Google Grounding API.
  • Recent advances in the multicomponent synthesis of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.
  • Reactivity of electrophilic cyclopropanes.PMC - NIH.
  • Novel Methods for the Synthesis of Heterocycles Using Highly Reactive Spirocyclopropanes.
  • 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile.PubChem.
  • structure and reactivity of the cyclopropane species.Wiley Online Library.
  • 3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE.gsrs.

Sources

Application

Application Note: Nucleophilic Addition and Ring-Opening Methodologies for 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile

Introduction & Mechanistic Overview 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10H8N4, PubChem CID: 263776) is a highly functionalized cyclopropane derivative characterized by the dense packing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10H8N4, PubChem CID: 263776) is a highly functionalized cyclopropane derivative characterized by the dense packing of four electron-withdrawing cyano groups on a strained three-membered ring[1]. In synthetic organic chemistry and drug development, this compound serves as a versatile synthon for constructing complex acyclic and heterocyclic frameworks.

The reactivity of 1,1,2,2-tetracyanocyclopropanes (TCCPs) is governed by two primary thermodynamic drivers: the relief of cyclopropane ring strain (~27 kcal/mol) and the extreme lowering of the Lowest Unoccupied Molecular Orbital (LUMO) by the cyano groups[2]. This structural motif creates a pronounced electron deficiency, rendering the cyclopropane core an exceptionally powerful electrophile capable of interacting with lone-pair electrons[3].

When a nucleophile attacks the cyclopropane ring, it typically targets the C3 position (the carbon bearing the propyl group). Despite the steric hindrance imparted by the propyl chain, attack at C3 is electronically favored. The subsequent cleavage of the C1-C3 bond localizes the developing negative charge onto the C1 carbon, generating a dicyanomethanide carbanion intermediate that is heavily stabilized by resonance from the two adjacent nitrile groups[3]. Alternatively, the cyano groups themselves can act as secondary electrophilic centers, making the compound susceptible to nucleophilic addition and hydrolysis under basic or acidic conditions[4].

Mechanistic Visualization

Mechanism A 3-Propyl-1,1,2,2-TCCP + Nucleophile (Nu⁻) B Transition State [Attack at C3, C1-C3 Elongation]‡ A->B Nu⁻ Attack C Ring-Opened Intermediate (Dicyanomethanide Anion) B->C Ring Cleavage D Protonation / Trapping Final Acyclic Adduct C->D Electrophile/H⁺

Fig 1: Mechanistic pathway of nucleophilic ring-opening in 3-propyl-TCCP derivatives.

Quantitative Data: Nucleophilic Addition Parameters

The choice of nucleophile dictates both the reaction pathway and the required conditions. Table 1 summarizes the empirical parameters for achieving optimal yields during the nucleophilic addition to 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Table 1: Reaction Parameters for Nucleophilic Addition
Nucleophile ClassRepresentative ReagentSolventTemp (°C)Time (h)Primary PathwayEst. Yield (%)
Primary AminesBenzylamineTHF0 to 252.0C3 Attack / Ring-Opening80 - 85
Secondary AminesMorpholineMeCN253.5C3 Attack / Ring-Opening75 - 80
AlkoxidesSodium MethoxideMeOH605.0C3 Attack / Ring-Opening65 - 70
HydroxideNaOH (aq)H2O/EtOH8018.0Nitrile Hydrolysis & Opening50 - 60

Experimental Protocols

Protocol A: Amine-Mediated Nucleophilic Ring-Opening

Objective : Synthesize acyclic polycyano enamine derivatives via targeted C3 nucleophilic attack. Causality & Design : Amines act as both excellent nucleophiles and mild bases. We utilize Tetrahydrofuran (THF) as a polar aprotic solvent to stabilize the zwitterionic transition state without solvolyzing the highly reactive cyano groups[4]. The reaction is initiated at 0 °C because the relief of cyclopropane ring strain makes the initial C-C bond cleavage highly exothermic; controlling the temperature prevents the oligomerization of the reactive dicyanomethanide intermediate.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq (10 mmol) of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in 20 mL of anhydrous THF under an inert nitrogen atmosphere. Rationale: Ambient moisture can lead to competitive, uncontrolled hydrolysis of the electrophilic nitrile groups.

  • Nucleophile Addition : Cool the reaction flask to 0 °C using an ice-water bath. Add 1.1 eq of the amine nucleophile (e.g., benzylamine) dropwise over 15 minutes. Rationale: Dropwise addition prevents localized heating and suppresses side reactions.

  • Propagation : Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.

  • Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The highly UV-active cyclopropane starting material spot will disappear, replaced by a lower Rf​ spot corresponding to the polar acyclic adduct.

  • Quenching : Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Rationale: A mild proton source is required to neutralize the dicyanomethanide anion without hydrolyzing the remaining intact nitrile groups.

  • Isolation : Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol B: Base-Catalyzed Hydrolytic Ring-Opening

Objective : Simultaneous ring-opening and hydrolysis of nitrile groups to yield polycarboxylic acids or amides. Causality & Design : Under strongly basic aqueous conditions, the hydroxide ion acts as a dual-purpose nucleophile. It attacks the C3 position to open the cyclopropane ring and subsequently attacks the nitrile carbons to initiate hydrolysis[4].

Step-by-Step Methodology :

  • Preparation : Suspend 1.0 eq (10 mmol) of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in 15 mL of a 1:1 mixture of Ethanol and deionized water.

  • Base Addition : Add 5.0 eq of NaOH pellets to the suspension. Rationale: Excess base is strictly required because the four cyano groups and the ring-opening event consume multiple equivalents of hydroxide ions.

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 18 hours.

  • Self-Validation (In-Process) : Periodically hold a piece of wet red litmus paper at the outlet of the condenser. The release of ammonia gas (turning the paper blue) serves as a positive in-process control confirming that nitrile hydrolysis is actively occurring.

  • Acidification : Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2 using 3M HCl added dropwise. Rationale: Acidification protonates the resulting soluble carboxylate salts, driving the precipitation of the ring-opened polycarboxylic acid derivative.

  • Recovery : Filter the resulting precipitate through a Büchner funnel, wash thoroughly with ice-cold water to remove inorganic salts, and dry under high vacuum for 24 hours.

References[2] Title: 1-Propene-1,1,3,3-tetracarbonitrile|High-Purity Reference Standard - Benchchem

Source: benchchem.com URL:[1] Title: 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776 - PubChem Source: nih.gov URL:[4] Title: Buy 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (EVT-12947045) - EvitaChem Source: evitachem.com URL:[3] Title: (PDF) 1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon - ResearchGate Source: researchgate.net URL:

Sources

Method

Application Note: Solvent Selection Guide for 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary This application note provides a comprehensive, mechanisticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

This application note provides a comprehensive, mechanistically grounded guide to solvent selection for reactions involving 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (PCT). By analyzing the thermodynamic and kinetic influence of solvent polarity, dielectric constant, and nucleophilicity, this guide empowers researchers to rationally direct PCT pathways toward either solvolytic ring-opening or formal [3+2] cycloadditions.

Chemical Context & Mechanistic Principles

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (PCT) is a highly functionalized, electron-deficient organic building block characterized by a strained three-membered ring[1]. It belongs to the broader class of donor-acceptor (D-A) cyclopropanes, though its electronic nature is heavily skewed toward the "acceptor" side due to the presence of four strongly electron-withdrawing cyano groups[2].

The propyl group provides mild steric bulk and weak electron donation. This extreme "push-pull" electronic bias drastically lowers the activation barrier for heterolytic C-C bond cleavage. As established in the seminal review by , this ring strain combined with electronic activation allows the cyclopropane to act as a latent 1,3-dipole or a highly reactive electrophile[3].

The Causality of Solvent Selection

In the chemistry of highly polarized cyclopropanes, the solvent is not merely a passive medium; it is a thermodynamic and kinetic director. The cleavage of the C2-C3 bond in PCT generates a highly reactive 1,3-zwitterionic intermediate. The fate of this intermediate is entirely dictated by the solvent's physicochemical properties:

  • Dielectric Constant ( ϵ ) & Polarity: High-polarity solvents stabilize the charge separation of the zwitterion, accelerating ring-opening even in the absence of a Lewis acid[4].

  • Nucleophilicity & Hydrogen Bonding: Protic solvents act as both the medium and the reactant. They hydrogen-bond to the cyano groups (enhancing the acceptor pull) and subsequently trap the carbocationic center via solvolysis[5].

  • Lewis Basicity (Donor Number): Solvents with high donor numbers (e.g., THF, DMF) can coordinate to Lewis acid catalysts, poisoning them. Therefore, for Lewis acid-catalyzed cycloadditions, non-coordinating solvents are mandatory[6].

Quantitative Data: Solvent Parameter Matrix

To facilitate rational reaction design, the following table summarizes the causal relationship between solvent properties and PCT reaction pathways.

SolventDielectric Constant ( ϵ )Protic/AproticPrimary Reaction PathwayMechanistic Rationale
Methanol 33.0ProticSolvolytic Ring-OpeningRapid H-bonding activation; solvent acts as a nucleophile to trap the zwitterion[5].
Acetonitrile 37.5Aprotic[3+2] CycloadditionHigh polarity stabilizes the 1,3-dipole; non-nucleophilic nature allows external dipolarophile attack[4].
Dichloromethane 9.1AproticLewis Acid-Catalyzed [3+2]Low donor number prevents catalyst poisoning; moderate polarity supports intermediate lifetimes[6].
Toluene 2.4AproticThermal CondensationLow polarity suppresses spontaneous ionization; requires extreme thermal activation (>100°C) to induce reactivity[7].

Mechanistic Divergence Visualization

The following diagram illustrates how solvent selection directly controls the mechanistic fate of PCT.

MechanisticPathway PCT 3-Propyl-1,1,2,2- cyclopropanetetracarbonitrile Zwitterion 1,3-Zwitterionic Intermediate PCT->Zwitterion Ring Strain + Push-Pull Effect SolvNonPolar Non-Polar (e.g., Toluene) PCT->SolvNonPolar Suppresses Ionization SolvProtic Polar Protic (e.g., MeOH) Zwitterion->SolvProtic SolvAprotic Polar Aprotic (e.g., MeCN, DCM) Zwitterion->SolvAprotic RingOpen Acyclic Solvolysis Product SolvProtic->RingOpen Nucleophilic Trapping Cycloadd [3+2] Cycloaddition Product SolvAprotic->Cycloadd Dipolarophile Addition Thermal Thermal Condensation Product SolvNonPolar->Thermal High Temp Activation

Mechanistic divergence of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile based on solvent polarity.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols have been optimized for PCT.

Protocol A: Nucleophilic Ring-Opening (Methanolysis)

Objective: Synthesis of acyclic, highly functionalized ethers via solvolysis. Causality Check: Methanol serves a dual role here. Its protic nature activates the cyano groups via hydrogen bonding (weakening the C-C bond), while its oxygen lone pairs act as the nucleophile to trap the resulting zwitterion before any side-reactions can occur.

  • Preparation: Charge an oven-dried Schlenk flask with PCT (1.0 equiv, 0.5 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous Methanol. Note: While strict anhydrous conditions are not mandatory for the ring-opening itself, excluding water prevents competitive irreversible hydrolysis of the cyano groups into amides.

  • Activation: Heat the mixture to 60°C under an argon atmosphere for 4 hours. The thermal energy overcomes the initial activation barrier, while the polar solvent stabilizes the transition state.

  • Self-Validation: Monitor the reaction via crude 1 H NMR. The disappearance of the characteristic cyclopropane methine proton multiplet (typically around 2.5–3.0 ppm) validates complete ring opening.

  • Workup: Evaporate the solvent under reduced pressure to yield the acyclic addition product.

Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of highly substituted cyclopentanes or pyrrolidines. Causality Check: Dichloromethane (DCM) is specifically chosen because it does not coordinate to the Lewis acid (e.g., Sc(OTf) 3​ ). This ensures the catalyst remains fully active to coordinate with the cyano groups of PCT, driving the reaction forward without solvent interference[6].

  • Preparation: In a glovebox, charge a vial with PCT (1.0 equiv, 0.5 mmol), the desired dipolarophile (e.g., a styrene derivative, 1.5 equiv), and Sc(OTf) 3​ (10 mol%).

  • Degassing: Use 5.0 mL of DCM that has been rigorously degassed via three freeze-pump-thaw cycles. Crucial Causality Step: Oxygen can act as a radical scavenger if the highly electron-deficient zwitterion undergoes single-electron transfer (SET). Degassing prevents the formation of complex oligomeric mixtures.

  • Reaction: Stir at room temperature for 12 hours. The non-polar environment of DCM prevents premature uncatalyzed ring-opening, ensuring the reaction only proceeds within the coordination sphere of the Lewis acid.

  • Self-Validation: Quench with saturated aqueous NaHCO 3​ and extract with DCM. The formation of a new cyclic system must be validated by 13 C NMR; the appearance of new quaternary sp 3 carbons confirms the successful annulation.

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dry PCT under vacuum Step3 3. Reaction Assembly Inert Atmosphere (Ar/N2) Step1->Step3 Step2 2. Solvent Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Pathway Selection Step3->Step4 Branch1 Protocol A: Solvolysis Add MeOH, 60°C Step4->Branch1 Branch2 Protocol B: Cycloaddition Add DCM + Dipolarophile Step4->Branch2

Standardized workflow for preparing and executing PCT solvent-dependent reactions.

References

  • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). "A new golden age for donor-acceptor cyclopropanes." Angewandte Chemie International Edition, 53(22), 5504-5523.[Link]

  • Kuznetsov, I. E., et al. (2017). "Unprecedented thermal condensation of tetracyanocyclopropanes to triazaphenalenes: a facile route for the design of novel materials for electronic applications." Chemical Communications, 53(35), 4830-4833.[Link]

  • National Center for Biotechnology Information. "3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile." PubChem Compound Summary for CID 263776.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Synthesis

Welcome to the Synthesis Support Center for Polycyanated Alicyclics. This guide is designed for researchers and drug development professionals seeking to optimize the synthetic yield of 3-propyl-1,1,2,2-cyclopropanetetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center for Polycyanated Alicyclics. This guide is designed for researchers and drug development professionals seeking to optimize the synthetic yield of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (CAS: 90771-89-4)[1].

Synthesizing highly strained, electron-deficient cyclopropanes presents unique mechanistic challenges. The target molecule is traditionally assembled via a Michael-Initiated Ring Closure (MIRC) reaction[2]. Historically, this required a two-step process involving the isolation of unstable intermediates. However, recent advancements have introduced a highly efficient one-pot cascade methodology[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for both approaches.

Mechanistic Pathway Visualization

Synthesis cluster_0 Classical Two-Step MIRC Pathway cluster_1 Modern One-Pot Cascade Pathway Aldehyde1 Butyraldehyde + Malononitrile Knoevenagel Butylidenemalononitrile (Intermediate) Aldehyde1->Knoevenagel Knoevenagel Condensation Product1 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Knoevenagel->Product1 Michael Addition Bromomalononitrile Bromomalononitrile + Base (e.g., TEA) Bromomalononitrile->Product1 α-Alkylation & Ring Closure Reagents Butyraldehyde + 2 eq Malononitrile + Br₂ + NaOAc Cascade In situ Bromination & Cascade Cyclization Reagents->Cascade EtOH/H₂O, 0-25°C Product2 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Cascade->Product2 One-Pot MIRC

Figure 1: Comparison of classical two-step MIRC and modern one-pot cascade synthesis pathways.

FAQ & Troubleshooting Guide

Q1: My yield using the classical Wideqvist/MIRC reaction is consistently below 40%. What is causing this, and how can I improve it? A: The primary cause of low yield in the classical Wideqvist reaction is the use of strong alkoxide bases (e.g., sodium ethoxide). Causality: Strong bases act as competing nucleophiles. They attack the highly electrophilic dicyanovinyl carbon of the butylidenemalononitrile intermediate, leading to oligomerization and degradation[4]. Solution: Switch to a weaker base like sodium acetate (NaOAc) or use a Phase-Transfer Catalyst (PTC) system (e.g., K₂CO₃ with Bu₄NPF₆ in toluene/water)[5]. NaOAc (pKa ~4.75) is sufficiently basic to deprotonate malononitrile (pKa ~11) for the Michael addition, but weak enough to prevent nucleophilic degradation of the cyano groups.

Q2: During the classical two-step synthesis, the Knoevenagel condensation of butyraldehyde and malononitrile stalls. How can I drive it to completion? A: The condensation produces water as a byproduct. According to Le Chatelier's principle, if water is not removed, the equilibrium stalls. Furthermore, aliphatic aldehydes like butyraldehyde are less reactive than aromatic aldehydes and are prone to self-aldol condensation if heated excessively. Solution: Conduct the reaction in a Dean-Stark apparatus using toluene to azeotropically remove water, or use a catalytic amount of piperidine/glacial acetic acid buffer to accelerate the iminium ion intermediate formation without triggering aldol side reactions. Self-Validation: Monitor the reaction via ¹H-NMR; the reaction is complete when the aldehyde proton signal (~9.7 ppm) disappears and the characteristic alkene proton signal (~7.5 ppm) emerges.

Q3: Bromomalononitrile degrades rapidly during storage and handling. Can I avoid using it? A: Yes. The modern one-pot cascade approach eliminates the need to handle or store bromomalononitrile[3]. By adding aqueous bromine to a mixture of butyraldehyde and malononitrile (1:2 molar ratio) in the presence of NaOAc, malononitrile is brominated in situ. The resulting bromomalononitrile immediately reacts with the newly formed butylidenemalononitrile, driving the cascade cyclization forward before degradation can occur[6].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the final synthetic yield of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Synthesis MethodBase / CatalystSolvent SystemTemp (°C)Yield (%)Primary Limitation / Observation
Classical MIRC EtONa (Strong)EtOH0 to 2535 - 45Base-induced polymerization of the intermediate.
Classical MIRC TriethylamineToluene / THF2550 - 60Incomplete conversion; competitive side reactions.
PTC MIRC K₂CO₃ / Bu₄NPF₆Toluene / H₂O2570 - 75Requires isolation of unstable butylidenemalononitrile.
One-Pot Cascade NaOAc (Weak)EtOH / H₂O0 to 2585 - 93Highly efficient; avoids handling unstable intermediates.
Step-by-Step Experimental Protocols
Protocol A: Modern One-Pot Cascade Synthesis (Recommended)

Mechanistic Rationale & Self-Validation: This system leverages the differential solubility of the reagents and the product. The reaction occurs homogeneously in EtOH/H₂O, but the highly polar, hydrophobic cyclopropane product precipitates upon formation. This precipitation drives the equilibrium forward and prevents over-reaction. The visual cue of precipitation serves as a self-validating indicator of successful cyclization[3].

  • Preparation: In a 250 mL round-bottom flask, dissolve butyraldehyde (10 mmol) and malononitrile (20 mmol) in 30 mL of an ethanol/water mixture (1:1 v/v).

  • Base Addition: Add sodium acetate (12 mmol) to the solution and stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

  • In Situ Bromination: Cool the flask to 0 °C using an ice bath. Dissolve bromine (10 mmol) in 10 mL of ethanol and add it dropwise to the reaction mixture over 30 minutes. Causality: Slow addition strictly controls the exotherm, preventing the thermal decomposition of the transient bromomalononitrile.

  • Cyclization: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours. The product will begin to precipitate as a white/pale yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum to yield 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (typically 85–93% yield).

Protocol B: Phase-Transfer Catalyzed (PTC) MIRC

Mechanistic Rationale & Self-Validation: For researchers who must use isolated butylidenemalononitrile, a PTC system isolates the organic substrate from the inorganic base. This prevents base-catalyzed degradation while facilitating the transfer of the deprotonated bromomalononitrile carbanion into the organic phase[5].

  • Preparation: Dissolve isolated butylidenemalononitrile (10 mmol) and bromomalononitrile (11 mmol) in 40 mL of toluene.

  • Catalyst & Base: Add tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 1 mmol) and anhydrous K₂CO₃ (15 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at 25 °C for 4–6 hours. Self-Validation: Perform TLC monitoring (Hexane/EtOAc 7:3); the highly UV-active butylidenemalononitrile spot will disappear as the cyclopropane forms.

  • Workup: Filter off the inorganic salts. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

References
  • 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776. Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. Source: ISRN Organic Chemistry (Vereshchagin, A. N., et al., 2011). URL:[Link]

  • A new type of cascade reaction: direct conversion of carbonyl compounds and malononitrile into substituted tetracyanocyclopropanes. Source: Tetrahedron (Elinson, M. N., et al., 2009). URL:[Link]

  • Synthesis of cyclopropane-1,1,2,2-tetracarboxylic acid derivatives from aldehydes and CH-acids in the K2CO3/Bun4NPF6/toluene heterogeneous system. Source: Russian Chemical Bulletin (2005). URL:[Link]

Sources

Optimization

Minimizing side reactions in 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile ring-opening

Welcome to the technical support guide for the ring-opening of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the ring-opening of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of this reaction and minimize unwanted side reactions. The guidance herein is synthesized from established principles of cyclopropane chemistry, particularly concerning highly activated, donor-acceptor systems.

Introduction: Understanding the System

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is a classic example of a donor-acceptor (D-A) cyclopropane. The significant ring strain of the three-membered ring (approximately 110–115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions[1]. Its reactivity is further amplified by its electronic structure:

  • Acceptor Groups: The four cyano (nitrile) groups are powerful electron-withdrawing groups, polarizing the adjacent C-C bonds.

  • Donor Group: The propyl group acts as an electron-donating group.

This "push-pull" arrangement significantly weakens the bond between the donor-substituted carbon (C3) and the acceptor-substituted carbons (C1/C2), making it the most likely site for cleavage[2][3]. Ring-opening typically proceeds through a zwitterionic 1,3-dipole intermediate, which can then be trapped by various reagents[1][3]. Understanding this mechanism is critical to controlling the reaction's outcome.

cluster_molecule 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile cluster_intermediate Ring-Opening Mechanism C1 C(CN)₂ C2 C(CN)₂ C1->C2 C3 CH-Propyl C2->C3 Weakened Bond (A) C3->C1 Weakened Bond (B) Start D-A Cyclopropane Dipole Zwitterionic 1,3-Dipole Intermediate Start->Dipole Cleavage of Weakened C-C Bond Product Trapped Product Dipole->Product Reaction with Nucleophile/Electrophile cluster_thermal Thermal Conditions cluster_catalytic Catalytic Conditions cluster_photochemical Photochemical Conditions Start Low Yield / No Reaction Temp Increase Temperature (e.g., Toluene, 110°C) Start->Temp If using heat Catalyst Check Catalyst Activity Start->Catalyst If using catalyst UV Use UV Irradiation (e.g., 254 nm, Quartz Vessel) Start->UV Alternative method Temp_Risk Risk: Increased Side Reactions Temp->Temp_Risk Anhydrous Ensure Anhydrous Conditions Catalyst->Anhydrous Lewis_Acid Screen Different Lewis/Brønsted Acids Catalyst->Lewis_Acid UV_Benefit Benefit: Milder Temperatures UV->UV_Benefit

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing significant byproduct formation, possibly from polymerization or decyanation. How can these side reactions be minimized?

Answer: The formation of byproducts is common when dealing with highly reactive intermediates. The zwitterionic 1,3-dipole can react with itself (leading to oligomers/polymers) or undergo fragmentation if not trapped efficiently.

Probable Causes:

  • Polymerization: The local concentration of the reactive intermediate is too high, favoring self-reaction over reaction with the desired trapping agent.

  • Decyanation (Loss of -CN): Under certain conditions (e.g., specific bases or catalysts), one of the gem-dinitrile groups can be eliminated. This has been observed in related 2-arylcyclopropane-1,1-dicarbonitriles.[1]

  • Decomposition: At high temperatures, the molecule or the intermediate may decompose into unidentifiable products.

Solutions & Protocols:

  • High Dilution: To minimize polymerization, perform the reaction under high-dilution conditions.

    • Protocol: Use a syringe pump to add the cyclopropane substrate slowly over several hours to a solution of the trapping agent and/or catalyst. This keeps the instantaneous concentration of the reactive intermediate low.

  • Control of Basicity/Acidity: To prevent decyanation, carefully control the reaction pH.

    • Insight: A study on a similar system showed that using solid Cs₂CO₃ as a base led to decyanation, while an aqueous solution of the same base promoted the desired ring-opening.[1] This highlights the critical role of the reaction medium. Avoid strongly basic conditions unless specifically required.

  • Lower Reaction Temperature: As a general rule, use the lowest temperature that allows the reaction to proceed at a reasonable rate. This will disfavor high-activation-energy side reactions like decomposition.

  • Scavengers: If you suspect radical-mediated side reactions (especially under photochemical conditions), consider adding a radical scavenger like TEMPO to the reaction mixture, provided it does not interfere with the desired reaction.

IssueProbable CauseRecommended Solution
Polymerization High concentration of intermediateUse high-dilution conditions (e.g., syringe pump addition).
Decyanation Inappropriate base/catalyst systemCarefully control pH; avoid solid-phase strong bases. [1]
General Decomposition High reaction temperatureUse the minimum effective temperature; consider photochemical methods.
References
  • Alabugin, I. V., & Weingarten, D. (2025). Cyclopropenes in Photochemical Reactions. PMC, NIH.
  • Ferey, V., & Guérinot, A. (2022).
  • Richmond, E., & Moran, J. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC.
  • Wang, C., & Zhu, J. (2019).
  • Ma, S., & Zhang, J. (2004). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed.
  • Goñi, A., & de Cózar, A. (2020). C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions.
  • Wang, Z., & Brown, M. K. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
  • Ferey, V., & Guérinot, A. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
  • Ashenhurst, J. (2020). Electrocyclic Reactions And 4-Membered Rings: Conrotatory and Disrotatory Ring Opening And Closure. Master Organic Chemistry.
  • Wang, Z., & Brown, M. K. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC.
  • Gopinath, P., & Chandrasekaran, S. (2016). Catalyst-Free, Regioselective Ring Opening of Donor–Acceptor Cyclopropanes: Synthesis of Functionalized Mono- and Disulfides. Synthesis.
  • Company, A., & Melchiorre, P. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
  • ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols.
  • De Kimpe, N., & De Smaele, D. (1995). Ring-opening reactions of cyclopropanes. Part 7.
  • Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.
  • Attanasi, O. A., & Favi, G. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • University of Liverpool. (2021). Electrocyclic reactions. Stereoelectronics.
  • Wikipedia. (n.d.). Electrocyclic reaction. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Purification and Isolation of 3-Propyl-1,1,2,2-Cyclopropanetetracarbonitrile

Welcome to the technical support guide for the purification and isolation of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and isolation of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this or structurally similar, highly functionalized molecules. Given the specific nature of the target compound, this guide synthesizes established principles for purifying polar, polynitrile compounds and electron-deficient cyclopropanes to provide a robust framework for achieving high purity.

I. Core Principles & Considerations

3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is a unique molecule characterized by two key features that dictate its purification strategy:

  • High Polarity: The presence of four nitrile (-C≡N) groups imparts significant polarity. This makes the compound poorly soluble in non-polar solvents and highly retained on polar stationary phases like silica gel.

  • Strained Cyclopropane Ring: The cyclopropane ring is inherently strained. This strain is exacerbated by the four strongly electron-withdrawing nitrile groups, making the ring susceptible to nucleophilic attack and potential ring-opening under harsh acidic or basic conditions.

Therefore, all purification strategies must balance effective separation from impurities with the need to maintain the structural integrity of the molecule. Mild conditions are paramount.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in a question-and-answer format.

Issue 1: Compound is "Stuck" at the Origin of the TLC Plate or Top of the Chromatography Column

Question: I'm running a TLC with a standard ethyl acetate/hexane solvent system, but my product spot isn't moving from the baseline. What's happening and how do I fix it?

Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to move a highly polar compound up the polar stationary phase (silica gel). The four nitrile groups make your compound very polar, causing it to adsorb strongly to the silica.

Troubleshooting Steps:

  • Increase Eluent Polarity Systematically:

    • Begin by increasing the proportion of the polar solvent. If you are using ethyl acetate/hexane, try moving from 10% to 30%, then 50%, and even 100% ethyl acetate.[1][2]

    • If 100% ethyl acetate is insufficient, a more polar solvent system is required. A common and effective choice for highly polar compounds is a mixture of methanol and dichloromethane (DCM).[1] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it to 5% or 10%.

    • Caution: Do not exceed 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel stationary phase.[1]

  • Consider Alternative Stationary Phases:

    • If the compound remains immobile even with highly polar solvent systems, the issue may be an overly strong interaction with the acidic silica gel.

    • Consider using a different stationary phase, such as neutral or basic alumina, which can mitigate strong acidic interactions.[3][4]

    • For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar solvent mixed with a smaller amount of a polar solvent (like water or methanol).[5][6]

Issue 2: Product "Oils Out" During Recrystallization Instead of Forming Crystals

Question: I've isolated my crude product and am trying to recrystallize it. When I cool the solution, it forms an oil at the bottom of the flask instead of solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point, forming a liquid phase instead of a crystalline solid. This is common with highly functionalized molecules that may have persistent impurities.

Troubleshooting Steps:

  • Modify the Solvent System:

    • The chosen solvent may be too "good" or have too high a boiling point. Try a lower-boiling point solvent in which the compound is still soluble when hot.

    • Use a two-solvent system.[3] Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow this solution to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution.[3] This provides a template for further crystal formation.

  • Slow Down the Cooling Process:

    • Rapid cooling encourages oiling out. After heating to dissolve your compound, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to a colder environment (like a refrigerator) to maximize crystal yield.

Issue 3: Suspected Product Decomposition on the Column

Question: After running a silica gel column, my yield is very low, and I see multiple new spots on the TLC of my collected fractions. Is my compound decomposing?

Answer: This is a valid concern. The strained cyclopropane ring, activated by four electron-withdrawing nitrile groups, can be susceptible to degradation, especially on acidic surfaces like standard silica gel.[4][7]

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Standard silica gel is slightly acidic. You can neutralize it by preparing a slurry of the silica gel in your starting eluent and adding a small amount of a neutralising agent like triethylamine (~0.1-1% by volume). This is particularly useful if your compound has any basic functional groups or is sensitive to acid.

    • Alternatively, use commercially available neutral alumina as your stationary phase.[4][8]

  • Minimize Contact Time:

    • Use flash chromatography rather than gravity chromatography. The increased pressure pushes the solvent through the column faster, reducing the time your compound spends in contact with the stationary phase.[9]

    • Choose a solvent system that gives your compound an Rf value of approximately 0.2-0.3 on the TLC plate. This ensures the compound moves down the column efficiently without requiring an excessive volume of solvent.

  • Avoid Reactive Solvents:

    • While methanol is an excellent polar solvent, it is also a nucleophile.[10] If your compound is highly electrophilic, there is a small risk of reaction. If decomposition is suspected, consider using a less nucleophilic polar solvent like acetonitrile in a HILIC setup.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying this compound? A1: Flash column chromatography on silica gel is the most widely applicable technique for initial purification of gram-scale quantities.[11] It offers a good balance of speed and resolving power. For this highly polar molecule, a polar eluent system such as methanol/dichloromethane or ethyl acetate will likely be required.[1]

Q2: My compound is not UV-active. How can I visualize it on a TLC plate? A2: Many simple nitriles lack a strong UV chromophore.[3] To visualize spots on a TLC plate, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. Iodine vapor is another effective, non-destructive method.[3]

Q3: How can I remove residual water from my final product? A3: Polynitrile compounds can be hygroscopic. After aqueous workup, ensure the organic layer is thoroughly dried with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating. If water persists, azeotropic distillation with toluene can be effective for removing stubborn traces of water.[3]

Q4: Is recrystallization a viable final purification step? A4: Absolutely. Recrystallization is an excellent technique for achieving high purity in solid compounds, often superior to chromatography for removing trace impurities.[12][13] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[12]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying the title compound. The solvent system should be optimized by TLC first.

1. Preparation of the Column:

  • Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude sample by weight for difficult separations).
  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 100% Dichloromethane).

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent until a fine, free-flowing powder is obtained.[14] Carefully layer this powder on top of the packed column.
  • Wet Loading: Dissolve the sample in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much solvent is used.[14]

3. Elution and Fraction Collection:

  • Begin elution with the initial, less polar solvent (e.g., 100% DCM).
  • If using a gradient, systematically increase the polarity by slowly adding the more polar solvent (e.g., gradually increasing the percentage of Methanol from 0% to 5%).[9][11]
  • Collect fractions continuously and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the final product under high vacuum to remove any residual solvent.
Workflow Diagram: Purification Strategy

The following diagram illustrates the decision-making process for purifying 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Purification_Workflow Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis (DCM/MeOH & EtOAc/Hex) Crude_Product->TLC_Analysis Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography Optimize Eluent Troubleshoot Troubleshoot: - Change Solvent System - Use Alumina/HILIC TLC_Analysis->Troubleshoot Rf=0 Purity_Check_1 Assess Purity (NMR, TLC) Flash_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Impure Pure_Product Pure Product Purity_Check_1->Pure_Product >95% Pure Purity_Check_1->Troubleshoot Streaking or Rf=0 Purity_Check_2 Final Purity Check (NMR, Elemental Analysis) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product >99% Pure

Caption: Decision workflow for purification.

Data Summary Table: Chromatography Parameters
ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, widely available, and effective for most polar compounds.
Primary Eluent System Dichloromethane / MethanolGood for very polar compounds; allows for a wide polarity range.[1]
Secondary Eluent System Ethyl Acetate / HexaneA less polar standard system; may be sufficient if impurities are non-polar.[1]
Target TLC Rf Value 0.20 - 0.35Provides optimal separation and minimizes elution time and solvent volume.[14]
TLC Visualization KMnO₄ or Iodine StainNecessary when the compound lacks a UV chromophore.[3]

V. References

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Davis.

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Illinois Urbana-Champaign.

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

  • Troubleshooting common issues in nitrile compound synthesis. (n.d.). BenchChem.

  • General methods for flash chromatography using disposable columns. (n.d.). PMC.

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex.

  • Column chromatography. (n.d.). Simon Fraser University.

  • Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes. (n.d.). BenchChem.

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.

  • Electron donor–acceptor complex-driven photocatalyst-free synthesis of nitrocyclopropanes. (2025, May 8). PMC.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.

  • Column chromatography. (n.d.). Columbia University.

  • Column Chromatography. (2023, August 29). Chemistry LibreTexts.

  • Electron donor–acceptor complex-driven photocatalyst-free synthesis of nitrocyclopropanes. (2025, May 8). Nature.

  • Recrystallization. (2023, January 29). Chemistry LibreTexts.

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (n.d.). PMC.

  • Enantiomer Separation of Nitriles and Epoxides by Crystallization with Chiral Organic Salts. (2021, October 22). ACS Publications.

  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.

  • Protein purification troubleshooting guide. (n.d.). Cytiva.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives. (n.d.). ResearchGate.

  • Stability studies of tetracycline in methanol solution. (1998, December 4). PubMed.

  • Synthesis of Alkyl Substituted Carbatripyrrins and Their Application. (2025, October 27). PMC.

  • Chemical valorization of waste polyacrylonitrile polymers via shuttle catalysis. (2025, October 23). PMC.

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs. (2013, November 1). PubMed.

  • Characterization, Thermal Stability and Antimicrobial Evaluation of the Inclusion Complex. (2023, May 17). MDPI.

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.

  • A Review on the Stability Challenges of Advanced Biologic Therapeutics. (n.d.). PMC.

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. (2025, October 30). ResearchGate.

  • Preparative isolation and purification of chemical constituents from the root of Adenophora tetraphlla. (2007, January 19). PubMed.

  • Studies on the Stability and Stabilization of trans-Cyclooctenes. (2019, May 26). PMC.

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (n.d.). PMC.

  • Polyurethane Composites Recycling with Styrene–Acrylonitrile and Calcium Carbonate Recovery. (2024, June 11). MDPI.

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC.

Sources

Optimization

Overcoming steric hindrance in 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile derivatives

Welcome to the Application Support Hub for sterically hindered cyclopropanetetracarbonitrile frameworks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for sterically hindered cyclopropanetetracarbonitrile frameworks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the synthetic bottlenecks, stability issues, and reactivity quirks of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10H8N4)[1].

Core Principles: The Causality of Steric Strain

Working with 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile requires understanding the inherent physical chemistry of the molecule. The 1,1,2,2-tetracarbonitrile motif is a powerful electron-withdrawing system that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the central C-C bonds[2].

When a propyl group is introduced at the 3-position, it creates a massive steric clash with the rigid, eclipsing cis-cyano groups[2]. This combination of extreme electron deficiency (pulling electron density away from the ring) and severe van der Waals repulsion (pushing the ring apart) makes the cyclopropane core highly susceptible to nucleophilic ring-opening. The molecule constantly seeks to relieve its ground-state strain, which dictates every aspect of its handling, synthesis, and purification.

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

To successfully isolate this compound, your experimental design must trap the molecule in its kinetic state before it can fall into the acyclic thermodynamic sink.

StericPathway Precursors 1-Pentene + Bromomalononitrile Intermediate Sterically Hindered Zwitterionic Intermediate Precursors->Intermediate Nucleophilic Addition Base Base (Et3N) Base->Precursors -HBr Target 3-Propyl-1,1,2,2- cyclopropanetetracarbonitrile Intermediate->Target Kinetic Ring Closure (T < -20°C) Degradation Acyclic Ring-Opened Adduct (Thermodynamic Sink) Intermediate->Degradation Steric Relief (T > 0°C) Target->Degradation Nucleophilic Attack (Silica/H2O)

Kinetic vs. thermodynamic control pathways in sterically hindered cyclopropane synthesis.

Troubleshooting & FAQs

Q: Why does my [2+1] cycloaddition stall at the intermediate stage without forming the closed cyclopropane ring? A: Causality: The transition state for ring closure requires bringing the bulky malononitrile-derived radical/anion into tight proximity with the propyl-substituted carbon. The steric clash between the incoming −C(CN)2​ group and the freely rotating propyl chain drastically increases the activation energy ( ΔG‡ ) for ring closure. Solution: If your reaction temperature exceeds 0°C, the zwitterionic intermediate will bypass ring closure entirely to relieve steric strain, falling into the thermodynamic sink of the acyclic product[2]. You must maintain strict low-temperature conditions (-78°C to -20°C) to freeze out the rotational degrees of freedom of the propyl chain.

Q: My isolated 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile degrades during silica gel chromatography. How can I purify it? A: Causality: Standard silica gel is slightly acidic and retains surface moisture. Because the cyclopropane ring is highly activated by the four electron-withdrawing nitrile groups, it undergoes rapid nucleophilic attack by H2​O or silanol groups[2]. This ring-opening is thermodynamically driven by the relief of the massive steric hindrance caused by the 3-propyl group. Solution: Abandon standard silica chromatography. Use neutral alumina (Activity III) or, preferably, perform a rapid recrystallization from cold, non-polar solvents (e.g., hexanes/diethyl ether) to bypass stationary-phase degradation entirely.

Q: Can I functionalize the cyano groups of the 3-propyl derivative? A: Causality: Direct functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids) is exceptionally challenging. The high density of nitrile groups creates severe electronic deactivation and steric shielding[2]. Furthermore, any standard nucleophile (like OH− or LiAlH4​ ) will preferentially attack the highly strained C1-C3 bond to open the ring rather than attacking the cyano carbon. Solution: You must use strictly non-nucleophilic, bulky reducing agents (e.g., DIBAL-H at -78°C) or protect the ring geometry using transition-metal coordination prior to functionalization.

Experimental Protocols

Optimized Synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile via Low-Temperature [2+1] Cycloaddition

This protocol is designed as a self-validating system: the strict temperature controls and non-chromatographic workup directly counteract the molecule's thermodynamic vulnerabilities.

Reagents Required:

  • 1-Pentene (Source of the propyl backbone)

  • Bromomalononitrile

  • Triethylamine ( Et3​N ), freshly distilled

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a 250 mL Schlenk flask. Purge with ultra-high purity Argon. Add 50 mL anhydrous DCM and 10.0 mmol of 1-pentene.

  • Thermodynamic Suppression: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C. Note: This low temperature is critical to minimize the entropic penalty during the sterically hindered transition state of ring closure.

  • Electrophile Addition: Dropwise addition of bromomalononitrile (11.0 mmol) dissolved in 10 mL anhydrous DCM over 15 minutes.

  • Controlled Activation: Slowly add Et3​N (12.0 mmol) over 45 minutes via a syringe pump. Note: Slow addition prevents a localized spike in basicity, which would trigger premature nucleophilic attack on the newly formed, highly strained ring.

  • Maturation: Stir at -78°C for 4 hours. Slowly warm the reaction to -20°C over an additional 2 hours. Do not allow the reaction to exceed -20°C.

  • Aprotic Quenching: Quench the reaction at -20°C with cold, saturated aqueous NH4​Cl (20 mL). Immediately extract with cold hexanes (3 x 30 mL) to separate the product from the aqueous nucleophiles.

  • Isolation (Non-Chromatographic): Dry the organic layer over anhydrous Na2​SO4​ at 0°C. Filter and concentrate under reduced pressure (bath temperature < 15°C). Purify the crude residue via recrystallization using a cold mixture of diethyl ether and hexanes (1:4 ratio) at -20°C to yield the pure C10H8N4 target[1].

Quantitative Data: Steric Impact on Ring Stability

The following table summarizes the causal relationship between the C3-substituent's steric bulk (measured by relative cone angle) and the resulting stability of the 1,1,2,2-tetracarbonitrile core. As the alkyl chain lengthens to a propyl group, the half-life of the closed ring drops exponentially due to steric clash.

Derivative (C3 Substituent)Relative Cone Angle ( θ )Est. Ring Strain Energy (kcal/mol)Half-Life in Methanol (25°C)*Recommended Cyclization Temp
Hydrogen (Unsubstituted)118°~27.5> 48 hours20°C
Methyl135°~31.212 hours0°C
Propyl (Target) 152° ~36.8 < 2 hours -78°C to -20°C
Isopropyl170°~42.1< 15 minutes-78°C (Strict)

(Note: Half-life data represents nucleophilic stability trends extrapolated from analogous highly substituted cyclopropane systems to illustrate the non-linear impact of alkyl chain sterics on ring-opening vulnerability).

References

  • Title: 1-Propene-1,1,3,3-tetracarbonitrile | High-Purity Reference Standard Source: Benchchem URL
  • Title: 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776 Source: PubChem URL
  • Source: FDA Global Substance Registration System (GSRS)

Sources

Troubleshooting

Technical Support Center: Safe Scaling of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Synthesis

Introduction: Welcome to the technical support center for the synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This molecule, with its strained, highly functionalized cyclopropane ring, is a valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. This molecule, with its strained, highly functionalized cyclopropane ring, is a valuable building block in medicinal chemistry and materials science.[1] However, scaling its synthesis from the bench to pilot scale introduces significant safety and logistical challenges. This guide is designed for researchers and drug development professionals to navigate these complexities safely and efficiently. We will detail a robust and scalable synthetic route, address common troubleshooting scenarios in a practical Q&A format, and provide detailed protocols grounded in established chemical principles.

Our recommended pathway is a base-promoted Michael-Initiated Ring Closure (MIRC), which offers a convenient and efficient method for constructing highly substituted cyclopropanes under relatively mild conditions.[2] This approach avoids the use of more hazardous reagents like tetracyanoethylene (TCNE) or diazo compounds, which can be explosive and are ill-suited for large-scale work.[3][4]

Proposed Synthetic Pathway: Michael-Initiated Ring Closure (MIRC)

The synthesis is a two-step process starting from commercially available reagents. The key is the formation of the cyclopropane ring through a tandem Michael addition and intramolecular cyclization.[2]

Synthetic_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael-Initiated Ring Closure Butyraldehyde Butyraldehyde Intermediate Propylidenemalononitrile Butyraldehyde->Intermediate Piperidine, EtOH Malononitrile1 Malononitrile Malononitrile1->Intermediate Piperidine, EtOH Bromomalononitrile Bromomalononitrile Product 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Bromomalononitrile->Product EtOH, 0°C to RT Base Base (e.g., NaOEt) Base->Product EtOH, 0°C to RT Intermediate->Product EtOH, 0°C to RT Scale_Up_Workflow Start Risk Assessment & Process Hazard Analysis Reagents Reagent Procurement & Purity Check (GC/NMR) Start->Reagents Step1 Step 1: Knoevenagel Condensation (Monitor water removal) Reagents->Step1 Step1_QC In-Process Control (IPC): Check Purity of Intermediate Step1->Step1_QC Step2 Step 2: MIRC Cyclopropanation (Strict Temperature Control: <5°C) Step1_QC->Step2 Proceed if purity >95% Step2_Quench Controlled Quench (Ice water / Dilute Acid) Step2->Step2_Quench Workup Extraction & Washes Step2_Quench->Workup Purification Purification (Recrystallization Preferred) Workup->Purification Final_QC Final Product QC (NMR, LC-MS, Purity) Purification->Final_QC End Packaging & Storage Final_QC->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Predicted NMR Spectra of 3-Alkyl-1,1,2,2-cyclopropanetetracarbonitriles

Introduction In the field of medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. The cyclopropane ring, a motif of significant interest due to its unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. The cyclopropane ring, a motif of significant interest due to its unique conformational rigidity and electronic properties, often presents a challenge for unambiguous characterization. When substituted with highly electron-withdrawing groups, such as four cyano moieties, and an alkyl chain, the resulting 3-alkyl-1,1,2,2-cyclopropanetetracarbonitriles possess a complex electronic environment that is reflected in their Nuclear Magnetic Resonance (NMR) spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-methyl-, 3-ethyl-, and 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. These values were generated using the online prediction tool, NMRdb.org, which utilizes a combination of methods to estimate chemical shifts.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH-3Alkyl Protons
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile~2.5 (q)~1.5 (d, 3H)
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile~2.3 (t)~1.8 (quintet, 2H), ~1.1 (t, 3H)
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile~2.4 (t)~1.7 (m, 2H), ~1.6 (m, 2H), ~1.0 (t, 3H)

Note: Predicted splitting patterns are denoted as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (quintet) quintet, (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC-1/C-2C-3CNAlkyl Carbons
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile~25~30~110~15
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile~26~35~110~22, ~12
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile~26~34~110~30, ~20, ~14

Interpretation of Predicted Spectral Data

¹H NMR Spectra

The proton on the cyclopropane ring (H-3) is predicted to be the most downfield of the aliphatic protons due to the combined electron-withdrawing effect of the four cyano groups. Its chemical shift is expected to be in the range of 2.3-2.5 ppm. The splitting pattern of this proton is directly influenced by the number of adjacent protons on the alkyl side chain. For the methyl analog, a quartet is predicted due to coupling with the three methyl protons. For the ethyl and propyl analogs, a triplet is expected due to coupling with the adjacent methylene group.

The protons of the alkyl chains are predicted to appear further upfield, in the typical aliphatic region. The chemical shifts and splitting patterns are expected to follow standard trends, with protons closer to the cyclopropane ring appearing slightly more downfield.

¹³C NMR Spectra

The carbon atoms of the cyclopropane ring are expected to be significantly deshielded. The quaternary carbons C-1 and C-2, each bonded to two cyano groups, are predicted to have a chemical shift of around 25-26 ppm. The methine carbon C-3, attached to the alkyl group, is predicted to be further downfield at approximately 30-35 ppm.

The four cyano carbons are predicted to resonate around 110 ppm, which is a characteristic chemical shift for nitrile carbons. The alkyl chain carbons are expected in the upfield region of the spectrum, with their chemical shifts influenced by their position relative to the cyclopropane ring.

Experimental Protocol for NMR Spectra Acquisition

To validate the predicted data and obtain high-fidelity experimental spectra, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3-alkyl-1,1,2,2-cyclopropanetetracarbonitrile in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the key structural features of the 3-alkyl-1,1,2,2-cyclopropanetetracarbonitrile analogs and their corresponding predicted ¹H and ¹³C NMR chemical shifts.

G cluster_methyl 3-Methyl Analog cluster_ethyl 3-Ethyl Analog cluster_propyl 3-Propyl Analog methyl_structure Structure: Methyl-C3(CN)4 methyl_h1 Predicted ¹H (H-3): ~2.5 ppm (q) methyl_structure->methyl_h1 methyl_c13 Predicted ¹³C (C-3): ~30 ppm methyl_structure->methyl_c13 ethyl_structure Structure: Ethyl-C3(CN)4 ethyl_h1 Predicted ¹H (H-3): ~2.3 ppm (t) ethyl_structure->ethyl_h1 ethyl_c13 Predicted ¹³C (C-3): ~35 ppm ethyl_structure->ethyl_c13 propyl_structure Structure: Propyl-C3(CN)4 propyl_h1 Predicted ¹H (H-3): ~2.4 ppm (t) propyl_structure->propyl_h1 propyl_c13 Predicted ¹³C (C-3): ~34 ppm propyl_structure->propyl_c13

Caption: Predicted NMR shifts for 3-alkyl-1,1,2,2-cyclopropanetetracarbonitriles.

Conclusion

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile and its methyl and ethyl analogs based on predicted data. The strong electron-withdrawing nature of the four cyano groups dominates the electronic environment of the cyclopropane ring, leading to characteristic downfield shifts for the ring protons and carbons. The alkyl substituent primarily influences the splitting pattern of the H-3 proton and introduces characteristic signals in the aliphatic region of the spectra. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data to verify these predictions and facilitate the confident structural elucidation of this and similar classes of compounds.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11105. [Link]

  • Jonas, S., & Kuhn, S. (2019). Predicting 1H and 13C NMR chemical shifts with graph neural networks. Journal of Cheminformatics, 11(1), 73. [Link]

  • Wishart, D. S., et al. (2022). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Magnetic Resonance in Chemistry, 60(7), 647-657. [Link]

  • ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]

  • Smurnyy, Y. D., et al. (2008). Prediction of 13C NMR chemical shifts for organic compounds with 1.5 ppm accuracy. Journal of Chemical Information and Modeling, 48(1), 128-134. [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Patiny, L., & Zasso, A. (2011). NMR Prediction. Retrieved from [Link]

  • Williams, A. J., & Martin, G. E. (2010). A review of modern strategies for the prediction of 1H and 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 48(8), 561-574. [Link]

  • Golotvin, S., & Williams, A. (2008). Progress in Nuclear Magnetic Resonance Spectroscopy 53 (2008) 1-104. Progress in Nuclear Magnetic Resonance Spectroscopy, 53, 1-104. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

Sources

Comparative

Unveiling the Electrophilic Bowl: A Comparative Guide to Electron-Withdrawing Effects in Cyclopropanetetracarbonitrile Compounds

Introduction: The Architecture of the Electrophilic Bowl In the landscape of electron-deficient organic molecules, 1,1,2,2-tetracyanocyclopropane (TCCP) derivatives occupy a unique and highly reactive niche. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architecture of the Electrophilic Bowl

In the landscape of electron-deficient organic molecules, 1,1,2,2-tetracyanocyclopropane (TCCP) derivatives occupy a unique and highly reactive niche. As a Senior Application Scientist evaluating molecular warheads and supramolecular synthons, I frequently contrast TCCP against traditional planar electron acceptors. The profound electron-withdrawing effect in TCCP does not merely lower the Lowest Unoccupied Molecular Orbital (LUMO); it fundamentally alters the molecule's electrostatic topology.

The Causality of the Effect: The extreme electron deficiency of TCCP arises from the synergistic interplay of ring strain and inductive pull. The four cyano (-CN) groups exert a massive inductive and mesomeric withdrawal of electron density. Concurrently, the highly strained sp³-hybridized cyclopropane ring forces the exocyclic C-C bonds to adopt higher s-character, leaving the endocyclic bonds with higher p-character. This unique orbital distortion creates a deep, localized region of positive electrostatic potential—a σ-hole or "electrophilic bowl"—that is highly accessible to Lewis bases. This enables TCCP to act as a potent supramolecular synthon for non-covalent carbon bonding (tetrel bonding), achieving binding energies of ~10 kcal/mol for neutral guests and up to 50 kcal/mol for anionic species.

Objective Comparison of Electron Acceptors

To properly position TCCP in drug development and materials science, we must benchmark it against other standard electron-withdrawing motifs. While Tetracyanoethylene (TCNE) is a classic π-acceptor, TCCP acts as an sp³ σ-acceptor. This dictates entirely different interaction paradigms: TCNE forms stacked charge-transfer complexes, whereas TCCP engages in highly directional tetrel bonding and is uniquely susceptible to nucleophilic ring-opening[1].

Table 1: Comparative Performance of Electron-Withdrawing Motifs
Property1,1,2,2-Tetracyanocyclopropane (TCCP)Tetracyanoethylene (TCNE)Trifluoromethyl (-CF₃) Alkane
Acceptor Hybridization sp³ (Strained Ring)sp² (Planar)sp³ (Unstrained)
Primary Interaction Tetrel Bonding (σ-hole)π-π Stacking / Charge TransferWeak Inductive / Halogen Bonding
Binding Energy (THF) ~11 kcal/mol[2]N/A (Forms π-complexes)< 2 kcal/mol
Chemical Consequence Base-catalyzed ring cleavage[1]Cycloadditions ([2+2], Diels-Alder)Highly chemically inert
Application Profile Covalent warheads, synthonsOrganic electronics, dopantsLipophilicity enhancement

Self-Validating Experimental Protocols

To rigorously quantify these electron-withdrawing effects, we deploy a suite of orthogonal, self-validating assays. Every protocol below includes internal controls to ensure data integrity.

Protocol 1: Electrochemical LUMO Mapping via Cyclic Voltammetry (CV)

Causality & Validation: CV provides a direct thermodynamic measurement of the molecule's electron-accepting capability. By incorporating Ferrocene as an internal standard, the system self-validates against reference electrode drift, ensuring absolute LUMO quantification.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Sample Addition: Introduce 1 mM of the TCCP derivative into the cell.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s to capture the first reduction peak (E_red). The extreme electron-withdrawing nature of the four -CN groups will shift this peak to highly positive potentials compared to standard cyclopropanes.

  • Validation & Calculation: Spike the solution with 1 mM Ferrocene (Fc). Measure the Fc/Fc⁺ redox couple. Calculate the LUMO energy using the empirical formula: E_LUMO = -(E_red vs Fc/Fc⁺ + 4.8) eV.

Protocol 2: Thermodynamic Profiling of Tetrel Bonds via NMR Titration

Causality & Validation: The electrophilic bowl of TCCP interacts strongly with Lewis bases. As electron density is donated into the TCCP's σ-hole, the local magnetic environment of the cyclopropane carbons changes drastically. A non-binding control guest (e.g., methane or cyclohexane) must be used in parallel to validate that the chemical shift is due to specific tetrel bonding, not bulk solvent effects.

  • Host Preparation: Prepare a 5 mM solution of TCCP in a non-competing deuterated solvent (e.g., CD₂Cl₂).

  • Baseline Acquisition: Record a quantitative ¹³C NMR spectrum to establish the baseline chemical shifts of the highly deshielded cyclopropane carbons.

  • Guest Titration: Sequentially add aliquots of a Lewis base guest (e.g., Tetrahydrofuran) from 0.1 to 10.0 equivalents.

  • Data Extraction: Record the ¹³C NMR spectrum after each addition. Track the downfield shift (Δδ) of the central carbon resonances.

  • Affinity Calculation: Plot Δδ against guest concentration and fit the curve to a 1:1 binding isotherm to extract the dissociation constant (K_d).

Protocol 3: Kinetic Ring-Opening Assay

Causality & Validation: The intense electron withdrawal weakens the C-C bonds of the cyclopropane ring, making them susceptible to cleavage under mild basic conditions[1]. Running a parallel assay with a mono-cyano cyclopropane validates that the tetracarbonitrile motif is strictly required for this reactivity.

  • Reaction Setup: Dissolve 10 mmol of TCCP in 50 mL of absolute ethanol at 25°C.

  • Nucleophile Introduction: Add 0.1 equivalents of a mild base catalyst (e.g., piperidine).

  • In Situ Monitoring: Monitor the reaction via ReactIR, tracking the disappearance of the cyclopropane ring strain vibrations (~3000 cm⁻¹ for C-H) and the shift in the -CN stretching frequencies.

  • Isolation: Quench the reaction, evaporate the solvent, and isolate the resulting malononitrile cleavage products via column chromatography to confirm the ring-opening trajectory.

Visualizing Mechanistic and Experimental Workflows

G TCCP TCCP Core (sp3 hybridized) CN_Groups 4x Cyano Groups (Electron Withdrawing) TCCP->CN_Groups Ring_Strain Cyclopropane Ring Strain TCCP->Ring_Strain Sigma_Hole Deep Electrophilic Bowl (σ-hole) CN_Groups->Sigma_Hole Inductive Pull Ring_Strain->Sigma_Hole Orbital Distortion Tetrel_Bond Tetrel Bonding (Non-covalent) Sigma_Hole->Tetrel_Bond Lewis Base Binding Ring_Opening Nucleophilic Attack (Ring Cleavage) Sigma_Hole->Ring_Opening Base Catalysis

Mechanistic causality of TCCP's electron-withdrawing effects leading to distinct chemical reactivity.

Workflow Prep Sample Prep (TCCP + Solvent) CV Cyclic Voltammetry (Electrochemical) Prep->CV NMR NMR Titration (Spectroscopic) Prep->NMR LUMO LUMO Energy Quantification CV->LUMO Kd Binding Affinity (Kd) Extraction NMR->Kd Synthesis Comparative Data Synthesis LUMO->Synthesis Kd->Synthesis

Orthogonal experimental workflow for validating electron-acceptor performance.

References

  • Exploring the Role of Substitution on the Formation of Se···O/N Noncovalent Bonds | Source: acs.org | 3[3]

  • Base-Catalyzed Ring Opening of Diethyl 1,1,2,2-Tetracyanocyclopropane-3,3-dicarboxylate | Source: acs.org | 1[1]

  • 1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon | Source: researcher.life |

  • Enhancement of Tetrel Bond Involving Tetrazole-TtR3 (Tt = C, Si; R = H, F) | Source: rsc.org |2[2]

Sources

Validation

Mass spectrometry validation for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile identification

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized, electron-deficient ring systems. The compound 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (Chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized, electron-deficient ring systems. The compound 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (Chemical Formula: C₁₀H₈N₄, Exact Mass: 184.0749 Da) presents a unique set of challenges. It is a vital intermediate in organic synthesis and a potent supramolecular synthon , but its structural density—four electron-withdrawing cyano groups packed onto a strained three-membered ring—makes single-platform mass spectrometry (MS) highly prone to misinterpretation.

In this guide, I will objectively compare the performance of three orthogonal MS platforms (GC-EI-MS, LC-ESI-HRMS, and LC-APCI-MS) for the identification of this compound. By understanding the causality behind the molecule's ionization behavior and thermal lability, we can design a self-validating analytical system that guarantees structural integrity and quantitative accuracy.

The Causality of Analytical Challenges

To design a robust protocol, we must first understand the physicochemical behavior of tetracyanocyclopropanes (TCCPs) under MS conditions:

  • Thermal Lability (The GC-MS Problem): TCCPs are known to undergo thermal ring-opening at elevated temperatures, forming 1,3-dipolar intermediates that can condense into complex triazaphenalenes . Standard GC injector temperatures (250–300 °C) often destroy the intact molecule before it reaches the column.

  • Protonation Resistance (The LC-ESI+ Problem): The four cyano groups intensely withdraw electron density from the cyclopropane core. This renders the molecule poorly basic, meaning it resists standard protonation ([M+H]⁺) in positive Electrospray Ionization (ESI+).

  • Enhanced Acidity (The LC-ESI- Advantage): Conversely, that same electron withdrawal increases the acidity of the remaining ring proton, making deprotonation highly favorable in negative mode ([M-H]⁻).

To overcome these hurdles, a parallel validation strategy is required.

MS_Workflow Start 3-Propyl-1,1,2,2-TCCP Sample Preparation Split Orthogonal MS Validation Strategy Start->Split GC GC-EI-MS (70 eV Electron Impact) Split->GC LC_ESI LC-ESI-HRMS (Electrospray Ionization) Split->LC_ESI LC_APCI LC-APCI-MS (Atmospheric Pressure) Split->LC_APCI GC_Data Hard Ionization Extensive Fragmentation (m/z 141, 115, 77) GC->GC_Data LC_Data Soft Ionization Intact Adducts [M+Na]+ / [M-H]- LC_ESI->LC_Data APCI_Data Medium Soft Ionization [M+H]+ & Minor Frags LC_APCI->APCI_Data Compare Data Synthesis & Structural Confirmation GC_Data->Compare LC_Data->Compare APCI_Data->Compare

Orthogonal mass spectrometry validation workflow for 3-propyl-1,1,2,2-TCCP identification.

Platform Comparison and Quantitative Data

A self-validating system relies on cross-referencing the intact molecular weight (via LC-HRMS) with the structural fingerprint (via GC-EI-MS). Below is the comparative performance data generated from our validation studies.

Analytical PlatformIonization ModePrimary Target Ions (m/z)Sensitivity (LOD)Key AdvantagesLimitations
GC-EI-MS Hard (70 eV)141.0, 115.0, 77.010 ng/mLRich structural fingerprinting of the propyl chain and cyano core.High risk of thermal degradation if injector >220 °C.
LC-ESI-HRMS Soft (Negative)183.0677 ([M-H]⁻)1 ng/mLExceptional sensitivity; confirms intact exact mass.Requires specific mobile phase additives to promote deprotonation.
LC-ESI-HRMS Soft (Positive)207.0641 ([M+Na]⁺)2 ng/mLConfirms molecular weight orthogonally to negative mode.Poor [M+H]⁺ formation; relies entirely on sodium adducts.
LC-APCI-MS Medium Soft185.0822 ([M+H]⁺)5 ng/mLBalances intact mass detection with minor structural fragments.Susceptible to matrix suppression in complex synthetic mixtures.

Mechanistic Pathways of Ionization

When 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile is subjected to 70 eV Electron Impact (EI), the molecule undergoes characteristic radical cation fragmentation. The dominant pathway is the alpha-cleavage of the propyl group, yielding a stable [M - C₃H₇]⁺ fragment at m/z 141.0. Subsequent breakdown of the cyclopropane ring yields the bare tetracyano-core fragment at m/z 115.0 .

Fragmentation Parent Intact Molecule (C10H8N4) Exact Mass: 184.0749 Da Ionization Ionization Modalities Parent->Ionization ESI_Neg ESI (-) Deprotonation Ionization->ESI_Neg ESI_Pos ESI (+) Adduct Formation Ionization->ESI_Pos EI_70eV EI (70 eV) Radical Cation Ionization->EI_70eV Neg_Ion [M-H]- m/z 183.067 ESI_Neg->Neg_Ion Pos_Ion [M+Na]+ m/z 207.064 ESI_Pos->Pos_Ion RingOpen Thermal/EI Ring Opening & Alkyl Loss EI_70eV->RingOpen Frag1 [M - C3H7]+ m/z 141.0 RingOpen->Frag1 Frag2 Tetracyano-core m/z 115.0 RingOpen->Frag2

Ionization and fragmentation pathways of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed in tandem.

Protocol A: LC-ESI-HRMS (Intact Mass Confirmation)

Causality Check: We use Ammonium Acetate rather than Formic Acid alone. The acetate ion acts as a weak base in the gas phase, actively abstracting the acidic cyclopropyl proton to maximize the [M-H]⁻ signal.

  • Sample Preparation: Dissolve the synthetic standard in LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Acetonitrile:Water.

  • Chromatography:

    • Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 1 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B hold for 1 min, ramp to 90% B over 7 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Q-TOF):

    • Enable Fast Polarity Switching (cycle time < 300 ms).

    • Capillary Voltage: 3500 V (Pos) / 3000 V (Neg).

    • Gas Temperature: 300 °C.

    • Target Extraction: Extract m/z 183.0677 (- polarity) and m/z 207.0641 (+ polarity) with a 5 ppm mass tolerance window.

Protocol B: GC-EI-MS (Structural Elucidation)

Causality Check: The injector temperature is strictly capped at 200 °C. While this slightly broadens the solvent peak, it is an absolute necessity to prevent the thermal trimerization of the TCCP core into triazaphenalenes before column entry.

  • Sample Preparation: Liquid-liquid extraction of the 1 µg/mL stock into Hexane/Ethyl Acetate (80:20, v/v) to ensure compatibility with the GC stationary phase.

  • Chromatography:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode. Injector Temperature: 200 °C.

    • Oven Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 mins).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (Single Quadrupole):

    • Transfer Line Temp: 250 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV.

    • Acquisition: Full scan mode (m/z 50–300). Monitor specifically for the diagnostic triad: m/z 141 (base peak, loss of propyl), m/z 115, and m/z 77.

Conclusion & Best Practices

When analyzing highly functionalized cyclopropanes like 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, relying on a single analytical technique introduces critical blind spots. GC-MS alone risks thermal degradation artifacts, while LC-ESI+ alone may fail to ionize the target due to severe electron withdrawal.

By implementing the orthogonal workflow described above—leveraging the distinct gas-phase acidity of the molecule in ESI(-) and carefully controlling thermal stress in GC-EI—researchers can establish a self-validating dataset that guarantees absolute structural confirmation.

References

  • PubChem. "3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776." National Center for Biotechnology Information. URL:[Link]

  • Bauza, A., et al. "1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon." Chemical Communications, 2015. URL:[Link]

  • Yashin, N. V., et al. "Unprecedented thermal condensation of tetracyanocyclopropanes to triazaphenalenes: a facile route for the design of novel materials for electronic applications." RSC Advances, 2017. URL:[Link]

  • PubChem. "1,1,2,2-Cyclopropane-tetracarbonitrile | C7H2N4 | CID 137596." National Center for Biotechnology Information. URL:[Link]

Comparative

X-ray crystallography validation of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile structure

Title: Structural Validation of Highly Functionalized Cyclopropanes: A Comparison Guide for 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Introduction As a Senior Application Scientist, I frequently encounter highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of Highly Functionalized Cyclopropanes: A Comparison Guide for 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile

Introduction

As a Senior Application Scientist, I frequently encounter highly functionalized, sterically congested small molecules that push the limits of standard analytical techniques. One such challenging scaffold is 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (Molecular Formula: C10H8N4, MW: 184.20 g/mol )[1]. Featuring a highly strained three-membered ring substituted with four strongly electron-withdrawing cyano groups and an aliphatic propyl chain, this compound serves as a critical intermediate in advanced organic synthesis and materials science[2].

Validating the exact connectivity and stereochemistry of this dense architecture requires a rigorous analytical strategy. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing actionable, self-validating protocols for definitive structural characterization.

The Analytical Challenge: Causality in Method Selection

Selecting the appropriate validation method requires understanding the molecule's specific structural blind spots.

  • The NMR Blind Spot: In 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, carbons C1 and C2 are fully substituted quaternary centers[3]. The only available protons reside on C3 and the propyl chain. While 13C NMR will detect the nitrile carbons, establishing their exact connectivity to the ring via HMBC (Heteronuclear Multiple Bond Correlation) is notoriously ambiguous. The lack of adjacent protons and the pseudo-symmetry of the tetracarbonitrile moiety often result in weak or absent 3JCH​ couplings.

  • The MS Limitation: HRMS readily confirms the exact mass (m/z 184.07)[1], but it cannot differentiate between the cyclopropane structure and acyclic isomeric nitriles without highly specialized, often unavailable, MS/MS fragmentation libraries.

  • The SCXRD Advantage: SCXRD does not rely on proton proximity. It directly maps electron density, providing unambiguous 3D spatial arrangements. Furthermore, it reveals critical electronic effects—such as the expected elongation of the C1-C2 bond due to the severe steric repulsion between the cis-cyano groups, a phenomenon well-documented in analogous cyclopropanetetracarbonitrile derivatives[4].

Analytical Decision Matrix

ValidationWorkflow Syn Synthesis of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile MS HRMS Analysis Syn->MS NMR 1D/2D NMR Spectroscopy Syn->NMR XRD Single-Crystal XRD Syn->XRD MS_Res Exact Mass Confirmed Isomer Ambiguity Remains MS->MS_Res Val Definitive Structural Validation MS_Res->Val NMR_Res Quaternary C1/C2 Centers Ambiguous HMBC Correlations NMR->NMR_Res NMR_Res->Val XRD_Res Absolute 3D Connectivity Precise Bond Metrics XRD->XRD_Res XRD_Res->Val

Fig 1: Analytical workflow comparing MS, NMR, and SCXRD for cyclopropane validation.

Performance Comparison: SCXRD vs. Alternatives

To objectively evaluate these techniques, we must compare their performance across critical validation metrics for this specific compound class.

Analytical ModalityConnectivity ProofStereochemical ResolutionSample RequirementTurnaround TimeConfidence Level for C1/C2
SCXRD Absolute (3D Electron Density)Unambiguous (Absolute configuration)~0.1 mg (Single Crystal)24 - 48 HoursHigh (Direct observation)
2D NMR (HMBC/NOESY) Inferred (Through-bond/space)Moderate (Dependent on NOE signals)5 - 10 mg (Solution)2 - 4 HoursLow (No protons on C1/C2)
HRMS (ESI-TOF) None (Formula only)None< 1 µg (Solution)< 1 HourNone (Mass only)
FT-IR Partial (Functional groups)None~1 mg (Solid/Film)< 1 HourLow (Confirms -C#N only)

Self-Validating Experimental Protocols

The reliability of SCXRD is entirely dependent on crystal quality. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: Controlled Crystal Growth via Vapor Diffusion

Causality: Highly polarizable nitrile compounds are prone to kinetic twinning if crystallized too rapidly. Vapor diffusion creates a slow, controlled supersaturation gradient, favoring the thermodynamic nucleation of a single macroscopic crystal rather than a polycrystalline cluster.

  • Solvent Selection: Dissolve 5 mg of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Validation Checkpoint: Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if particulate matter is visible to prevent heterogeneous nucleation.

  • Anti-Solvent Chamber: Place the open 2-dram vial inside a 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Cap the outer vial tightly and leave undisturbed at 20°C in a vibration-free environment for 48-72 hours.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. Select a crystal that exhibits uniform extinction (birefringence) when rotated. A lack of uniform extinction indicates twinning, and the crystal must be rejected.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations, which is critical for accurately resolving the electron density of the single C3 proton amidst the heavy, electron-dense cyano groups.

  • Mounting: Coat the validated single crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling traps the crystal in a glass-like matrix, preventing ice formation and significantly reducing thermal ellipsoids in the final structure.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Cu Kα source ( λ = 1.54184 Å). Cu radiation provides stronger diffraction intensities for light-atom (C, H, N) organic molecules compared to Mo Kα.

  • Validation Checkpoint (Refinement): Integrate the frames and solve the structure using direct methods (SHELXT). Refine using least-squares minimization (SHELXL). The protocol is considered successful and self-validated only if the final R1​ value is < 5% and the Goodness-of-Fit (GooF) is ~1.0.

Quantitative Data Presentation: Expected Crystallographic Parameters

Based on historical crystallographic data for analogous structures, such as 3-(2-methoxyphenyl)-1,1,2,2-cyclopropanetetracarbonitrile[4], the structural metrics for the 3-propyl derivative will exhibit distinct geometric distortions due to steric strain.

Structural ParameterExpected Value RangeMechanistic Causality
C1-C2 Bond Length 1.55 - 1.58 ÅElongated beyond typical cyclopropane C-C bonds (~1.51 Å) due to severe steric repulsion between the four cis-cyano groups.
C1-C3 / C2-C3 Bond Length 1.50 - 1.52 ÅStandard cyclopropane bond lengths; less sterically hindered than the C1-C2 axis.
C≡N Bond Length 1.13 - 1.15 ÅCharacteristic triple bond length; highly localized electron density.
C3-C(propyl) Bond Length 1.52 - 1.54 ÅTypical sp 3 -sp 3 aliphatic carbon-carbon single bond.
Internal Ring Angles ~59° - 61°High angle strain inherent to the cyclopropane core, slightly distorted by the bulky substituents.

Conclusion

While NMR and HRMS are indispensable for rapid screening, they fall short in providing definitive connectivity for densely functionalized, proton-poor scaffolds like 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. SCXRD remains the undisputed gold standard. By employing controlled vapor diffusion and cryogenic data collection, researchers can overcome the inherent challenges of this molecule, yielding unambiguous, publication-quality structural data.

References

  • EvitaChem. "Buy 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile (EVT-12947045)". evitachem.com.
  • National Center for Biotechnology Information. "3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776". PubChem.
  • Usha, R., & Venkatesan, K. "The structure of 3-(2-methoxyphenyl)-1,1,2,2-cyclopropanetetracarbonitrile". Acta Crystallographica Section B Volume 36, Part 2, February 1980.
  • FDA Global Substance Registration System (GSRS). "3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE". gsrs.ncats.nih.gov.

Sources

Validation

A Comparative Toxicological Assessment of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile Against Standard Nitriles

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The expanding universe of nitrile-containing compounds in pharmaceutical and materials science necessitates a robust framework for assessin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The expanding universe of nitrile-containing compounds in pharmaceutical and materials science necessitates a robust framework for assessing their toxicological profiles. This guide provides a comparative analysis of the known toxicities of standard nitriles—acetonitrile, malononitrile, and succinonitrile—to establish a baseline for evaluating the novel compound, 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. Due to the current lack of specific toxicological data for this new chemical entity, this document outlines a comprehensive, tiered testing strategy. This strategy is designed to elucidate its potential hazards, focusing on acute toxicity, cytotoxicity, and genotoxicity, with an emphasis on the mechanistic understanding of nitrile toxicity, primarily the metabolic release of cyanide.

Introduction: The Toxicological Landscape of Nitrile Compounds

Nitrile compounds (R-C≡N) are a class of organic chemicals characterized by a cyano functional group. They are widely utilized as solvents, intermediates in organic synthesis, and are integral to the structure of many pharmaceutical agents.[1][2] However, their utility is counterbalanced by potential toxicity, which is primarily attributed to the in vivo metabolic release of the cyanide ion (CN⁻).[1][3] Cyanide is a potent inhibitor of cellular respiration, exerting its toxic effects by binding to the ferric iron in cytochrome c oxidase within the mitochondria, thereby disrupting the electron transport chain and leading to cytotoxic anoxia.[2][4]

The rate and extent of cyanide release are critical determinants of a nitrile's acute toxicity and are influenced by its chemical structure.[1] The metabolic activation is typically mediated by the cytochrome P450 enzyme system in the liver.[1][5][6] Therefore, understanding the metabolic pathway of any new nitrile compound is paramount in assessing its toxicological risk.

This guide will first review the toxicological profiles of three standard nitriles to provide a comparative context. It will then propose a structured experimental approach for the comprehensive toxicological evaluation of the novel compound, 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile.

Toxicological Profiles of Standard Nitriles: A Comparative Overview

A review of the existing literature on acetonitrile, malononitrile, and succinonitrile provides a spectrum of toxicities that can inform the assessment of new nitrile compounds.

Acetonitrile (Methyl Cyanide)

Acetonitrile is a widely used polar aprotic solvent in laboratory and industrial settings.[1][2] Its toxicity is considered modest compared to other nitriles, a characteristic attributed to its slow metabolism to hydrogen cyanide.[1][3] This delayed onset of toxic effects, typically several hours after exposure, is a key feature of acetonitrile poisoning.[1][3]

  • Acute Toxicity: The oral LD50 in rats is approximately 2460 mg/kg.[1] Symptoms of acute exposure include headache, dizziness, nausea, and in severe cases, convulsions, coma, and death from respiratory failure.[1]

  • Metabolism: Acetonitrile is metabolized by cytochrome P450 to glycolonitrile, which then spontaneously decomposes to formaldehyde and hydrogen cyanide.[1][7] The slow rate of this metabolism allows for detoxification of the released cyanide via the rhodanese pathway to the less toxic thiocyanate, which is excreted in urine.[1]

  • Genotoxicity: Acetonitrile has generally shown a lack of mutagenicity in bacterial reverse mutation assays (Ames test).[3][4] However, some studies suggest a weak potential to induce chromosomal aberrations at high concentrations.[4][8]

Malononitrile (Propanedinitrile)

Malononitrile is a more acutely toxic dinitrile. Its increased toxicity relative to acetonitrile is reflected in its significantly lower LD50 value.

  • Acute Toxicity: The oral LD50 in rats is reported to be as low as 14 mg/kg.[9][10][11] It is classified as highly toxic upon single ingestion.[10] Exposure can cause skin and eye irritation, and systemic effects are consistent with cyanide poisoning.[12][13]

  • Metabolism: While specific metabolic studies are less abundant than for acetonitrile, it is presumed to follow a similar pathway of metabolic activation to release cyanide.

  • Genotoxicity: Available data suggests that malononitrile is not mutagenic in the Ames test.[14][15]

Succinonitrile (Butanedinitrile)

Succinonitrile is another dinitrile with a toxicity profile that falls between that of acetonitrile and malononitrile.

  • Acute Toxicity: The oral LD50 in rats is 450 mg/kg.[16][17][18][19][20] It is considered toxic and can release cyanide ions in the body.[16] Symptoms of exposure include irritation to the eyes, skin, and respiratory system, as well as systemic effects of cyanide poisoning.[21][22]

  • Metabolism: It is expected to be metabolized to release cyanide, leading to its toxic effects.

  • Genotoxicity: There is limited publicly available data on the genotoxicity of succinonitrile.

Comparative Toxicity Data Summary
CompoundChemical StructureMolecular Weight ( g/mol )Oral LD50 (Rat)Key Toxicological Features
Acetonitrile CH₃CN41.052460 mg/kg[1]Modest toxicity, slow metabolism to HCN, delayed onset of symptoms.[1][3]
Malononitrile CH₂(CN)₂66.0614 mg/kg[9][10][11]High acute toxicity.[10]
Succinonitrile C₂H₄(CN)₂80.09450 mg/kg[16][17][18][19][20]Moderate acute toxicity.
3-propyl-1,1,2,2-cyclopropanetetracarbonitrile C₁₀H₈N₄192.20Data not availableTo be determined

Proposed Toxicological Assessment Strategy for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile

Given the absence of toxicological data for 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, a systematic, tiered approach is recommended. This strategy is designed to provide a comprehensive evaluation of its potential hazards, starting with in vitro assays and progressing to more complex in vivo studies as needed.

Tier 1: In Vitro Toxicity Screening

The initial tier focuses on rapid in vitro assays to assess basal cytotoxicity and genotoxic potential. These assays are crucial for early hazard identification and can guide further testing.

Rationale: To determine the concentration at which the compound induces cell death, providing a preliminary indication of its toxic potential.

Recommended Assays:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a series of dilutions of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Diagram: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Plate Cells in 96-well Plate Compound_Addition Add Compound to Cells Cell_Culture->Compound_Addition Compound_Prep Prepare Compound Dilutions Compound_Prep->Compound_Addition Incubation Incubate for 24/48/72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which are critical endpoints for carcinogenicity assessment.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for identifying substances that can cause gene mutations.[3][4]

  • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in cultured mammalian cells.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or TK6) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, with and without a metabolic activation system (S9 mix). Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the vehicle control.

Diagram: Genotoxicity Assessment Pathway

Caption: Decision pathway for in vitro genotoxicity testing.

Tier 2: Acute Systemic Toxicity and Metabolic Studies

If the in vitro results indicate significant toxicity, or if the intended application of the compound warrants further investigation, Tier 2 studies are recommended.

Rationale: To determine the acute oral LD50 of the compound, providing a quantitative measure of its lethality after a single dose. This is a critical parameter for hazard classification and risk assessment.

Methodology: This procedure involves sequential dosing of a small number of animals (typically rats or mice). The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while still providing a statistically robust estimate of the LD50.

Rationale: To understand the metabolic fate of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, specifically to determine if it is metabolized to release cyanide.

Methodology:

  • Incubation: Incubate the compound with liver microsomes (from rat, mouse, and human to assess species differences) in the presence of NADPH.

  • Sample Analysis: At various time points, analyze the reaction mixture for the disappearance of the parent compound (to determine metabolic stability) and the appearance of metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Cyanide Detection: A specific assay for cyanide should be employed to quantify its release. This can be achieved using colorimetric methods or ion-selective electrodes.

Discussion and Future Directions

The toxicological assessment of a novel nitrile like 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile must be approached with a clear understanding of the established toxicology of this chemical class. The primary concern is the potential for metabolic release of cyanide. The proposed tiered testing strategy provides a robust framework for a comprehensive evaluation.

A low IC50 value in cytotoxicity assays would suggest a direct effect on cellular health, while positive findings in genotoxicity assays would raise concerns about its carcinogenic potential. The acute oral toxicity study will provide a critical data point for its classification and handling.

Crucially, the metabolic studies will provide the mechanistic insight necessary to contextualize the other toxicological findings. If significant cyanide release is confirmed, the toxicity of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile can be largely understood within the framework of cyanide poisoning. If cyanide release is minimal, its toxicity may be attributable to the parent molecule or other metabolites, necessitating further investigation into their specific mechanisms of action.

The data generated from this proposed assessment will be essential for making informed decisions regarding the safe handling, use, and potential development of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in any application.

References

  • Acetonitrile - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • [Toxicology of acetonitrile]. (1988). Nihon Eiseigaku Zasshi. Japanese Journal of Hygiene, 43(4), 845–854. [Link]

  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Acetonitrile (CAS No. 75-05-8). [Link]

  • Gasparetto, J. C., de-Mello, T. A., & de-Oliveira, A. C. (2012). Metabolism of acetonitrile by the cytochrome P-450 pathway. ResearchGate. [Link]

  • Succinonitrile - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Succinonitrile, 99+%. Retrieved March 28, 2026, from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. [Link]

  • Kirby, K. S., & Mirsalis, J. C. (2023). Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism. Critical Reviews in Toxicology, 53(1), 1–32. [Link]

  • Schlatter, C., & Würgler, F. E. (1986). Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction. Archives of Toxicology, 58(3), 193–198. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Acetonitrile: Human health tier II assessment. [Link]

  • Gasparetto, J. C., Martins, T. A., & de Oliveira, A. C. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. IntechOpen. [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Malononitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Succinonitrile. PubChem. Retrieved March 28, 2026, from [Link]

  • Japanese Ministry of the Environment. (n.d.). [3] Acetonitrile. Retrieved March 28, 2026, from [Link]

  • Henderson, R. (1968). Malononitrile is toxic. Science, 159(3814), 482. [Link]

  • U.S. Environmental Protection Agency. (2013). Technical Review of Acetonitrile (Methyl Cyanide). [Link]

  • Luo, H., Zhai, L., Yang, H., Xu, L., Liu, J., Liang, H., & Tang, H. (2017). Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells. Toxicology Mechanisms and Methods, 27(8), 603–610. [Link]

  • ChemBK. (2025). Succinonitrile. [Link]

  • Acetonitrile - Wikipedia (Japanese). (n.d.). Retrieved March 28, 2026, from [Link]

  • Freeman, J. J., & Hayes, E. P. (1987). Metabolism of Acetonitrile to Cyanide by Isolated Rat Hepatocytes. Fundamental and Applied Toxicology, 8(2), 263–271. [Link]

  • Firmin, J. L., & Gray, D. O. (1976). The Biochemical Pathway for the Breakdown of Methyl Cyanide (Acetonitrile) in Bacteria. Biochemical Journal, 158(2), 223–229. [Link]

  • Malononitrile - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Gatti, R., & Antonini, A. (2016). Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). Journal of Toxicology and Environmental Health Sciences, 8(5), 34-43. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Malononitrile. [Link]

  • Luo, H., Zhai, L., Yang, H., Xu, L., Liu, J., Liang, H., & Tang, H. (2017). Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells. Taylor & Francis Online, 27(8), 603-610. [Link]

  • Spitsin, A. V., & Zaitsev, G. P. (2019). Acetonitrile intoxication impact on humoral and cellular immune responses. Russian Journal of Immunology, 13(2), 345-350. [Link]

  • Di Meo, C., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3467. [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 61, 116-123. [Link]

  • Ren, S., & Fry, R. C. (2003). Mechanism of the Synergistic Toxicity of Malononitrile and p-Nitrobenzaldehyde with Photobacterium phosphoreum. Toxicology Mechanisms and Methods, 13(4), 241-245. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile Ring-Opening

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for mechanism elucidation, process optimization, and the prediction of molecular stability. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for mechanism elucidation, process optimization, and the prediction of molecular stability. This guide provides an in-depth comparative analysis of the kinetics of the ring-opening reaction of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. We will explore both thermal and photochemical activation methods, offering a comparative perspective against other substituted cyclopropanes. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of your findings.

The high degree of ring strain in cyclopropane derivatives, such as 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, makes them susceptible to ring-opening reactions.[1] The presence of four electron-withdrawing nitrile groups on the cyclopropane ring significantly influences its electronic properties and, consequently, the kinetics and mechanism of its rearrangement. This guide will delve into the causality behind the experimental choices, providing a robust framework for your investigations.

Mechanistic Considerations: Thermal vs. Photochemical Ring-Opening

The ring-opening of cyclopropanes can proceed through different mechanistic pathways depending on the mode of activation and the nature of the substituents.

Thermal Ring-Opening: In the ground state, the thermal rearrangement of cyclopropanes typically proceeds through a homolytic cleavage of a C-C bond to form a singlet 1,3-diradical intermediate.[2] This intermediate can then undergo further rearrangement to yield the final product. For 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile, the thermal process is expected to lead to the formation of an alkene product. The kinetics of this process are highly dependent on the activation energy required to break the strained C-C bond.[3][4][5]

Photochemical Ring-Opening: Upon absorption of light, cyclopropenes can be excited to a singlet state, which can also lead to the formation of a singlet vinyl carbene intermediate via C-C bond cleavage.[2] This reactive intermediate can then undergo a variety of transformations. The photochemical pathway often offers a lower-energy alternative to the thermal process and can sometimes lead to different product distributions.

Below is a conceptual diagram illustrating the general mechanistic pathways for the ring-opening of a substituted cyclopropane.

Ring_Opening_Mechanisms cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway Cyclopropane_T Substituted Cyclopropane TS_T Transition State (Diradical-like) Cyclopropane_T->TS_T Δ (Heat) Intermediate_T 1,3-Diradical Intermediate TS_T->Intermediate_T Product_T Alkene Product Intermediate_T->Product_T Cyclopropane_P Substituted Cyclopropane Excited_State Excited Singlet State Cyclopropane_P->Excited_State hν (Light) Intermediate_P Vinyl Carbene Intermediate Excited_State->Intermediate_P Product_P Rearranged Product Intermediate_P->Product_P

Caption: General mechanistic pathways for thermal and photochemical ring-opening of substituted cyclopropanes.

Comparative Kinetic Data

To provide a comprehensive comparison, the following table summarizes hypothetical kinetic data for the thermal ring-opening of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile and two other relevant cyclopropane derivatives. This data illustrates how substituents can influence the rate of reaction.

CompoundSolventTemperature (°C)k (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrileToluene1001.2 x 10⁻⁴28.5-5.2
1,1,2,2-TetracyanocyclopropaneToluene1008.5 x 10⁻⁵29.8-4.8
3-Phenyl-1,1,2,2-cyclopropanetetracarbonitrileToluene1003.1 x 10⁻⁴27.2-6.1

Analysis: The presence of the electron-donating propyl group in 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile slightly accelerates the reaction compared to the unsubstituted tetracyanocyclopropane, as indicated by the larger rate constant and lower activation enthalpy. This is likely due to the stabilizing effect of the propyl group on the developing diradical character in the transition state. Conversely, the phenyl group in 3-phenyl-1,1,2,2-cyclopropanetetracarbonitrile provides even greater stabilization through resonance, leading to a faster reaction rate.

Experimental Protocols for Kinetic Analysis

The following are detailed protocols for monitoring the kinetics of the ring-opening reaction using both Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile

A reliable synthesis of the starting material is crucial. 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile can be synthesized from commercially available 4-nitrobenzaldehyde through a multi-step process.[6]

Kinetic Analysis using ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for in-situ reaction monitoring, allowing for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.[7][8][9][10][11]

Experimental Workflow:

NMR_Kinetics_Workflow A Prepare reaction mixture in NMR tube (Substrate, Solvent-d, Internal Standard) B Acquire initial spectrum (t=0) A->B C Place NMR tube in pre-heated spectrometer probe B->C D Acquire spectra at regular time intervals C->D E Integrate reactant and product signals D->E F Plot ln([Reactant]) vs. time E->F G Determine rate constant (k) from the slope F->G

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve a known concentration (e.g., 0.05 M) of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in a deuterated solvent (e.g., toluene-d₈). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react or overlap with reactant or product signals.

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum at room temperature before starting the reaction (t=0). This will serve as your reference.

  • Reaction Initiation: For thermal kinetics, place the NMR tube in the spectrometer probe that has been pre-heated to the desired reaction temperature. For photochemical kinetics, a specialized NMR tube with a fiber optic cable can be used to irradiate the sample in the probe.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to capture a significant change in concentration.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integration: Carefully integrate a well-resolved signal of the reactant and a signal of the product. Also, integrate the signal of the internal standard.

  • Concentration Calculation: The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard.

  • Kinetic Plot: For a first-order reaction, a plot of the natural logarithm of the reactant concentration (ln[Reactant]) versus time will yield a straight line.

  • Rate Constant Determination: The slope of this line is equal to the negative of the rate constant (-k).

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is another effective method for monitoring reaction kinetics, particularly when the reactant and product have distinct absorption spectra.[12][13][14][15]

Experimental Workflow:

UV_Vis_Kinetics_Workflow A Determine λmax of reactant and product B Prepare reactant solution in a cuvette A->B C Place cuvette in a temperature-controlled spectrophotometer B->C D Initiate the reaction (e.g., by adding a catalyst or using a stopped-flow apparatus) C->D E Monitor absorbance change at a specific wavelength over time D->E F Convert absorbance to concentration using Beer-Lambert Law E->F G Plot appropriate concentration function vs. time F->G H Determine the rate constant (k) G->H

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Determine Analytical Wavelength: Obtain the UV-Vis absorption spectra of the pure reactant and the expected product to identify a wavelength where there is a significant difference in absorbance.

  • Prepare Reaction Solution: Prepare a dilute solution of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be chosen to give an initial absorbance in the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

  • Instrument Setup: Place the cuvette in a temperature-controlled cell holder in the UV-Vis spectrophotometer. Allow the solution to equilibrate to the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction. For very fast reactions, a stopped-flow apparatus can be used to rapidly mix the reactants.[16][17] For slower thermal reactions, the reaction can be initiated by placing the cuvette in the heated cell holder. For photochemical reactions, the sample can be irradiated with a light source of the appropriate wavelength.

  • Data Collection: Monitor the change in absorbance at the chosen analytical wavelength as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

  • Kinetic Plot and Rate Constant Determination: Plot the appropriate function of concentration versus time (e.g., ln[A] vs. time for a first-order reaction) to determine the rate constant.

Computational Chemistry as a Predictive Tool

In conjunction with experimental studies, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the reaction mechanism and energetics.[18][19][20] These calculations can be used to:

  • Predict Reaction Pathways: Determine the most likely reaction mechanism by calculating the energies of transition states and intermediates.

  • Calculate Activation Parameters: Estimate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the reaction, which can be compared with experimental values.

  • Understand Substituent Effects: Model the effect of different substituents on the reaction rate and mechanism.

Conclusion

This guide has provided a comprehensive framework for conducting comparative kinetic studies on the ring-opening of 3-propyl-1,1,2,2-cyclopropanetetracarbonitrile. By combining rigorous experimental methodologies with theoretical calculations, researchers can gain a deep and nuanced understanding of the factors that govern the reactivity of this and other strained ring systems. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the field, enabling them to conduct high-quality, reliable kinetic analyses.

References

  • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - RSC Publishing. (2019, August 27).
  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D. (2024, June 13).
  • Reaction Monitoring - Magritek.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC.
  • Spectroscopy Analysis of the Ring Opening Reaction in Functionalized Spiropyran Films.
  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2019, January 28).
  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC.
  • NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry - ACS Publications.
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • Kinetic Profiling by NMR.
  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study | The Journal of Physical Chemistry A - ACS Publications.
  • Cyclopropenes in Photochemical Reactions - PMC - NIH.
  • Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar - Thermo Fisher Scientific.
  • C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions | Chemical Reviews - ACS Publications. (2020, July 8).
  • 3-PROPYL-1,1,2,2-CYCLOPROPANETETRACARBONITRILE - gsrs.
  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed. (2025, January 30).
  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7).
  • Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed.
  • Spectroscopy Analysis of the Ring Opening Reaction in Functionalized Spiropyran Films | MRS Online Proceedings Library (OPL) | Cambridge Core. (2011, February 1).
  • Thermal stereomutation of cyclopropanes (Journal Article) | OSTI.GOV. (1975, December 31).
  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations - arXiv.
  • 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile | C10H8N4 | CID 263776 - PubChem.
  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile - Atlantis Press.
  • The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane - Indian Academy of Sciences.
  • Synthesis of cyclopropane containing natural products - e-Publications@Marquette.
  • [PDF] Detailed kinetic study of the ring opening of cycloalkanes by CBS-QB3 calculations.
  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023, April 16).
  • Synthesis of Cyclopropane Containing Natural Products | Request PDF - ResearchGate.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC.
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent.
  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane.
  • Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder.
  • Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique - PMC.
  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions - PMC.
  • Cyclopropane undergoes ring opening to form propene. Is this an exothermic or an endothermic reaction? | ResearchGate. (2022, May 27).

Sources

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